Allylpalladium(II) chloride dimer
Beschreibung
Eigenschaften
IUPAC Name |
palladium(2+);prop-1-ene;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENAXHPKEVTBLF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=C.[CH2-]C=C.[Cl-].[Cl-].[Pd+2].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2Pd2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12012-95-2 | |
| Record name | Di-μ-chlorobis(η3-2-propenyl)dipalladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12012-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Allylpalladium(II) Chloride Dimer: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylpalladium(II) chloride dimer, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a cornerstone reagent and catalyst in modern organic and organometallic chemistry. This pale yellow, air-stable crystalline solid serves as a versatile precursor for a wide array of palladium catalysts and is instrumental in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Its unique dimeric structure, featuring bridging chloride ligands, allows for facile reaction with various nucleophiles and ligands, unlocking a rich and diverse reactivity profile. This guide provides an in-depth overview of the synthesis, properties, and key experimental protocols related to this compound, intended to be a valuable resource for professionals in research and development.
Properties of this compound
This compound is a commercially available compound, but its synthesis in the laboratory is a common and straightforward procedure. A thorough understanding of its physical and chemical properties is crucial for its effective handling, storage, and application.
Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₆H₁₀Cl₂Pd₂ |
| Molar Mass | 365.85 g/mol [1] |
| Appearance | Pale yellow crystalline solid[1] |
| Melting Point | 155-156 °C (decomposes)[1] |
| Solubility | Insoluble in water. Soluble in chloroform (B151607), benzene, acetone, and methanol (B129727).[1] |
| Stability | Air-stable solid.[1] Sensitive to light and moisture.[2] |
Chemical Properties
The chemical reactivity of this compound is dominated by the cleavage of the chloride bridges and the subsequent reactions at the palladium center.
-
Dimer-Monomer Equilibrium: In solution, the dimer exists in equilibrium with its monomeric form, (η³-C₃H₅)PdCl. This equilibrium is fundamental to its reactivity, as the monomer is often the catalytically active species. The dissociation energy for the dimer has been determined to be 28 kJ/mol.[1]
-
Reaction with Lewis Bases: The dimer readily reacts with a variety of Lewis bases (L) to form monomeric adducts of the type (η³-C₃H₅)PdCl(L).[1] This reaction is a common method for generating catalytically active species with tailored steric and electronic properties.
-
Reaction with Cyclopentadienyl (B1206354) Anion: It reacts with sources of the cyclopentadienyl anion (e.g., NaC₅H₅) to yield the 18-electron complex, (η⁵-C₅H₅)Pd(η³-C₃H₅).[1]
-
Catalytic Activity: this compound is a widely used precatalyst for a vast range of organic transformations, including:
-
Tsuji-Trost reaction (allylic alkylation)
-
Heck reaction
-
Suzuki-Miyaura coupling
-
Buchwald-Hartwig amination
-
Carbonylation reactions
-
Synthesis of this compound
Several methods have been established for the synthesis of this compound. Below are two common and reliable experimental protocols.
Synthesis from Palladium(II) Chloride and Allyl Chloride
This is one of the most frequently used methods, involving the reaction of an aqueous methanolic solution of sodium tetrachloropalladate with allyl chloride in the presence of carbon monoxide.
Experimental Protocol:
-
Preparation of Sodium Tetrachloropalladate Solution: In a suitable reaction vessel, dissolve palladium(II) chloride (PdCl₂) and sodium chloride (NaCl) in a mixture of methanol and water.[3] Purge the solution with an inert gas, such as argon or nitrogen.
-
Reaction with Allyl Chloride: Add allyl chloride to the solution.
-
Carbon Monoxide Purge: Bubble carbon monoxide gas through the reaction mixture. A color change from a reddish-brown solution to a yellow precipitate should be observed.[3]
-
Isolation of the Product: After the reaction is complete, pour the mixture into water. Extract the product with chloroform.
-
Purification: Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallization: The product can be further purified by recrystallization from a mixture of chloroform and hexane (B92381) to afford a yellow, crystalline, air-stable solid.[3]
Synthesis from Palladium(II) Chloride and Propene
An alternative route involves the direct reaction of palladium(II) trifluoroacetate (B77799) with propene, followed by a chloride ion exchange.
Experimental Protocol:
-
Reaction of Pd(TFA)₂ with Propene: In a suitable solvent, react palladium(II) trifluoroacetate with propene gas. This will form the intermediate complex, [(η³-C₃H₅)Pd(CF₃COO)]₂.[1]
-
Chloride Ion Exchange: Treat the intermediate complex with a source of chloride ions (e.g., a soluble chloride salt) to replace the trifluoroacetate ligands with chloride, yielding the final product, [(η³-C₃H₅)PdCl]₂.[1]
-
Isolation and Purification: The product can be isolated and purified using similar extraction and recrystallization techniques as described in the previous method.
Spectroscopic and Crystallographic Data
Accurate characterization of this compound is essential for confirming its identity and purity.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are characteristic and provide valuable structural information.
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H | CDCl₃ | ~5.4 | m | Central CH |
| ~4.1 | d | syn-CH₂ | ||
| ~3.0 | d | anti-CH₂ | ||
| ¹³C | CDCl₃ | ~112 | Central CH | |
| ~63 | Terminal CH₂ |
Note: The exact chemical shifts and coupling constants can be solvent-dependent.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the allyl and palladium-chloride bonds.
| Wavenumber (cm⁻¹) | Assignment |
| ~3080-3000 | C-H stretching (allyl) |
| ~1460, ~1380 | C-H bending (allyl) |
| ~1020 | C-C stretching (allyl) |
| Below 400 | Pd-Cl stretching |
X-ray Crystallography
Single-crystal X-ray diffraction studies have confirmed the dimeric structure of allylpalladium(II) chloride.
| Parameter | Value |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/c |
| a | 12.34 Å |
| b | 7.45 Å |
| c | 12.67 Å |
| β | 109.5° |
| Z | 4 |
Visualizing Key Concepts
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Dimer-Monomer Equilibrium
The dimeric structure and its equilibrium with the monomeric form are central to the reactivity of this compound.
References
An In-depth Technical Guide to the Structure of Allylpalladium(II) Chloride Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of allylpalladium(II) chloride dimer, a pivotal organometallic complex with significant applications in organic synthesis and catalysis. This document details its bonding, three-dimensional arrangement, and key structural parameters, supported by experimental data and methodologies.
Core Structure and Bonding
This compound, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a yellow, air-stable crystalline solid.[1][2] The molecule possesses a dimeric structure where two palladium atoms are bridged by two chloride ions.[3] This organopalladium compound is centrosymmetric, meaning it has a center of inversion symmetry.[3]
Each palladium atom is in a formal oxidation state of +2 and adopts a square-planar coordination geometry. The coordination sphere of each palladium atom is completed by two bridging chlorine atoms and a π-allyl group. The allyl ligand (C₃H₅) is bonded to the palladium center in an η³-fashion, indicating that all three carbon atoms of the allyl group are involved in the bonding to the metal.[3] This delocalized π-system of the allyl group lies in a plane that is tilted with respect to the plane formed by the palladium and chlorine atoms.[3]
The stability and reactivity of this compound are largely dictated by this unique structural arrangement, making it a versatile and widely used precatalyst in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[4]
Quantitative Structural Data
The precise molecular geometry of this compound has been determined by single-crystal X-ray diffraction. The following table summarizes the key bond lengths and angles obtained from this analysis.
| Parameter | Value |
| Bond Lengths (Å) | |
| Pd-Cl (bridging) | 2.412 ± 0.006 |
| Pd-C (terminal allyl) | 2.11 ± 0.02 |
| Pd-C (central allyl) | 2.14 ± 0.02 |
| C-C (allyl) | 1.41 ± 0.03 |
| Bond Angles (°) | |
| Cl-Pd-Cl' | 86.9 ± 0.2 |
| Pd-Cl-Pd' | 93.1 ± 0.2 |
| C-C-C (allyl) | 119.8 ± 2.0 |
| Angle between Allyl and | 111.5 |
| Pd₂Cl₂ planes |
Molecular Structure Visualization
The dimeric structure of allylpalladium(II) chloride with bridging chloride ligands and η³-coordinated allyl groups is depicted below.
Caption: Dimeric structure of allylpalladium(II) chloride.
Experimental Protocols
Synthesis of this compound
A common and reliable method for the synthesis of this compound is through the reaction of palladium(II) chloride with allyl chloride in the presence of a reducing agent and a chloride source.[5]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Sodium chloride (NaCl)
-
Allyl chloride
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Carbon monoxide (CO) gas
-
Chloroform (CHCl₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hexane
Procedure:
-
A mixture of palladium(II) chloride and sodium chloride is prepared in a flask containing a solution of methanol and water. This forms the tetrachloropalladate(II) anion ([PdCl₄]²⁻) in situ.
-
Allyl chloride is added to the solution.
-
Carbon monoxide gas is bubbled through the reaction mixture. The CO acts as a reducing agent, facilitating the formation of the palladium-allyl bond.
-
The reaction is stirred, typically for several hours, during which a yellow precipitate of this compound forms.
-
The reaction mixture is then poured into water, and the product is extracted with chloroform.
-
The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude solid is purified by recrystallization, typically from a chloroform/hexane solvent system, to afford pure, yellow crystals of this compound.
Structure Determination by Single-Crystal X-ray Diffraction
The definitive structural elucidation of this compound was achieved through single-crystal X-ray diffraction. A representative experimental workflow for such a determination is outlined below.[1]
1. Crystal Growth:
-
High-quality single crystals of the compound are grown, often by slow evaporation of a saturated solution or by vapor diffusion. For this compound, recrystallization from a chloroform/hexane mixture can yield suitable crystals.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., at -140 °C) to minimize thermal vibrations of the atoms, which leads to a more precise structure determination.[3]
-
The crystal is irradiated with a monochromatic beam of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.
3. Data Processing and Structure Solution:
-
The intensities of the diffraction spots are measured and corrected for various experimental factors.
-
The unit cell dimensions and space group of the crystal are determined from the geometry of the diffraction pattern. For this compound, the crystal system is monoclinic with the space group P2₁/n.[3]
-
The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods).
-
An initial electron density map is calculated, from which the positions of the heavy atoms (Pd and Cl) can be identified.
4. Structure Refinement:
-
The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model.
-
Hydrogen atoms are often located from a difference Fourier map after the positions of the heavier atoms have been refined.
-
The final refined structure provides the precise bond lengths, bond angles, and overall molecular geometry presented in this guide.
This in-depth guide provides the foundational knowledge of the structure of this compound, essential for its effective application in research and development within the chemical and pharmaceutical industries.
References
allylpalladium(ii) chloride dimer CAS number 12012-95-2
An In-depth Technical Guide to Allylpalladium(II) Chloride Dimer (CAS: 12012-95-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a pivotal catalyst in modern organic synthesis. This document details its chemical and physical properties, synthesis, and extensive applications, with a focus on its role in catalysis and drug development.
Core Properties
This compound, with the chemical formula C₆H₁₀Cl₂Pd₂, is a yellow, air-stable crystalline solid.[1][2] It serves as a crucial precursor for numerous palladium catalysts and is widely utilized in a variety of organic transformations.[1][3]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 12012-95-2 | [4] |
| Molecular Formula | C₆H₁₀Cl₂Pd₂ | [4] |
| Molecular Weight | 365.89 g/mol | [4] |
| Appearance | Yellow to yellow-green crystalline solid | [4][5] |
| Melting Point | 120 °C (decomposes) | [2][4] |
| Solubility | Soluble in chloroform (B151607), benzene, acetone, methanol (B129727), dichloromethane, and dichloroethane. Insoluble in water. | [6] |
| Stability | Air and moisture sensitive. Long-term storage recommended at 2-8 °C under an inert atmosphere. | [2][3] |
Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Assignment | Reference(s) |
| ¹H | C₆D₆ | 1.38 (s, 3H) | CH₃ (of methallyl derivative) | [7] |
| 2.32 (d, 2H) | syn-terminal allyl H | [7] | ||
| 3.41 (d, 2H) | anti-terminal allyl H | [7] | ||
| ¹³C | dmso-d₆ | 59.6 | Allylic terminal carbons | [3] |
| 111.5 (approx.) | Central allyl carbon | [1] |
Crystal Structure:
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/n | [1] |
| Unit Cell Dimensions | Data not explicitly found in search results. | |
| Key Structural Features | Dimeric, centrosymmetric structure. Each palladium atom is coordinated to an η³-allyl group and two bridging chloride ligands. | [1] |
Synthesis of this compound
Several methods are employed for the synthesis of this compound. The most common procedures involve the reaction of a palladium(II) salt with an allyl source.
Synthesis from Palladium(II) Chloride and Allyl Chloride
A widely used laboratory-scale synthesis involves the reaction of palladium(II) chloride and allyl chloride in the presence of a reducing agent and a phase-transfer catalyst.
Experimental Protocol:
-
A 500 mL round-bottomed flask equipped with a magnetic stir bar is charged with palladium(II) chloride (4.44 g, 25 mmol), sodium chloride (2.96 g, 50 mmol), deionized water (20 mL), and methanol (60 mL).[7]
-
The mixture is stirred for approximately 10 minutes to form an aqueous solution of Na₂PdCl₄.[7]
-
Allyl chloride (or methallyl chloride, 7.10 g, 78 mmol) is added to the solution.[7]
-
Carbon monoxide (CO) gas is bubbled through the solution for 1 hour, during which the color changes from reddish-brown to yellow, and a yellow solid precipitates.[7]
-
The resulting suspension is poured into 300 mL of water and extracted with chloroform (3 x 100 mL).[7]
-
The combined organic extracts are washed with water (3 x 50 mL) and dried over magnesium sulfate.[7]
-
The solvent is removed under reduced pressure to yield the crude product as a yellow solid.[7]
-
Recrystallization from a chloroform/hexane layered system affords the purified this compound.[7]
Alternative Synthesis using 1,5-Cyclooctadiene (B75094)
An improved protocol utilizes 1,5-cyclooctadiene as a catalyst, which significantly reduces the reaction time.[8]
Experimental Protocol:
-
Under an inert atmosphere (e.g., nitrogen), a reaction vessel is charged with palladium(II) chloride, 1,5-cyclooctadiene, allyl chloride, and toluene (B28343).[9]
-
The molar ratio of 1,5-cyclooctadiene to palladium chloride should be greater than 0.5:1.[9]
-
The mixture is heated to 70-100 °C and stirred for 2-5 hours.[9]
-
The reaction is then cooled to room temperature, and the product is collected by filtration.[9]
-
The filter cake is dried to yield the this compound.[9] This method is particularly suitable for large-scale production due to its simplicity and reduced reaction time.[8]
Applications in Catalysis
This compound is a versatile precatalyst for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.
General Catalytic Cycle
The dimer typically undergoes activation to form a catalytically active Pd(0) species, which then participates in the catalytic cycle. A generalized catalytic cycle for a cross-coupling reaction is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and this compound is an effective precatalyst for this reaction.
Experimental Protocol:
-
A flame-dried Schlenk tube is charged with this compound (5.5 mg, 30 µmol), a suitable ligand such as SIPr·HCl (12.8 mg, 30 µmol), and a base, for instance, a 1 M aqueous solution of sodium hydroxide (B78521) (0.9 mL, 0.9 mmol).[10]
-
Dry dioxane (0.75 mL) is added, and the mixture is stirred for 30 minutes at room temperature under an inert atmosphere.[10]
-
The aryl halide (e.g., diphenylmethyl phenyl sulfone, 92.4 mg, 0.3 mmol) and the boronic acid (e.g., phenylboronic acid, 73.2 mg, 0.6 mmol) are added, followed by additional dry dioxane (0.75 mL).[10]
-
The vessel is sealed and heated to 120 °C for 12 hours.[10]
-
After cooling, the reaction mixture is worked up by passing it through a pad of silica (B1680970) gel and eluting with a suitable solvent like ethyl acetate. The product is then isolated after solvent removal.[10]
Buchwald-Hartwig Amination
This reaction is a powerful method for the synthesis of C-N bonds, crucial in the preparation of many pharmaceuticals.
Experimental Protocol:
A general protocol involves the use of a (NHC)Pd(allyl)Cl catalyst, which can be generated in situ from this compound.
-
To a reaction vessel, add the aryl halide, the amine, a strong base such as lithium hexamethyldisilazide (LHMDS), and the palladium precatalyst system (this compound and an N-heterocyclic carbene (NHC) ligand).[11]
-
The reaction is typically carried out in an inert solvent like toluene or dioxane under an inert atmosphere.
-
The mixture is heated until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Standard aqueous work-up and purification by column chromatography yield the desired aryl amine.[11]
Heck Reaction
The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. This compound is a commonly used catalyst.[2]
Experimental Workflow:
Caption: A typical experimental workflow for a Heck reaction.
Role in Drug Development
The catalytic prowess of this compound and its derivatives is instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). It has been implicated in the synthesis of anti-inflammatory drugs like ibuprofen (B1674241) and cancer chemotherapeutic agents such as chlorambucil.[11] The cross-coupling reactions it catalyzes are essential for constructing the core scaffolds of many modern drugs.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation.[1][9]
-
Handling: Use in a well-ventilated area, and avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5]
-
Storage: Store in a tightly sealed container in a dry, cool place (2-8 °C) under an inert atmosphere, as it is sensitive to air and moisture.[2][3]
-
Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[5]
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water. Seek medical attention in all cases of exposure.[5]
This guide provides a foundational understanding of this compound for professionals in research and drug development. For specific applications, further consultation of primary literature is recommended.
References
- 1. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]
- 2. This compound | 12012-95-2 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. usbio.net [usbio.net]
- 5. Page loading... [guidechem.com]
- 6. This compound, Pd 56.0% min 0.25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN114605476B - Preparation method of allyl palladium chloride dimer - Google Patents [patents.google.com]
- 10. This compound | 12012-95-2 | TCI AMERICA [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
physical and chemical properties of allylpalladium(ii) chloride dimer
Introduction
Allylpalladium(II) chloride dimer, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a cornerstone organometallic compound and a vital catalyst in the field of organic synthesis.[1] This air-stable, yellow crystalline solid is one of the most frequently utilized transition metal allyl complexes, prized for its role as a precatalyst in a myriad of chemical transformations, including cross-coupling reactions, nucleophilic additions, and C-H functionalization.[1][2][3] Its dimeric structure, featuring two palladium atoms bridged by chloride ligands, is a key feature that dictates its reactivity. This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis, and illustrates its fundamental chemical behavior.
Physical and Spectroscopic Properties
The dimer is a pale yellow to yellow-green crystalline powder.[1][2][4] It is insoluble in water but shows solubility in organic solvents such as chloroform (B151607), benzene, acetone, and methanol (B129727).[1] The compound's stability allows for short-term storage at room temperature, though long-term storage at 2-8°C is recommended to prevent degradation.[4][5]
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₁₀Cl₂Pd₂ | [1][4] |
| Molar Mass | 365.85 g/mol | [1] |
| Appearance | Pale yellow, crystalline solid | [1] |
| Melting Point | 120-156 °C (decomposes) | [1][4][5] |
| Solubility in Water | Insoluble | [1] |
| Solubility (Other) | Chloroform, benzene, acetone, methanol | [1] |
| Storage Temperature | 2-8°C (long-term) | [5] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | References |
| ¹H NMR (in C₆D₆) | δ 1.38 (s, 3H), δ 2.32 (d, 2H), δ 3.41 (d, 2H) | [6] |
| Crystal Structure | Monoclinic | [1] |
| Space Group | P2₁/n | [1] |
Chemical Properties and Reactivity
This compound is a versatile precatalyst that participates in a wide array of organic reactions.[1] Its utility stems from the reactivity of the π-allyl ligand and the palladium center.
Dimer-Monomer Equilibrium
A crucial aspect of its chemistry is the cleavage of the chloride bridges by Lewis bases (L) to form a monomeric adduct, (η³-C₃H₅)PdCl(L). This monomer is often the catalytically active species. The dissociation energy for the dimer to break into two (η³-C₃H₅)PdCl monomers has been determined to be 28 kJ/mol.[1]
Caption: Dimer-monomer equilibrium of allylpalladium(II) chloride.
Key Reactions
The compound is a staple in palladium-catalyzed reactions:
-
Heck Reaction: Catalyzes the carbon-carbon bond formation between an alkene and an aryl or vinyl halide.[7]
-
Cross-Coupling Reactions: It is a precatalyst for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.[7]
-
Allylic Alkylation: The Tsuji-Trost reaction, a fundamental transformation involving the nucleophilic attack on the allyl group, often employs this dimer as a starting material.
-
C-H Functionalization: Used to prepare arylthiophene derivatives through cross-coupling with aryl halides.[3]
-
Synthesis of Catalysts: It serves as a precursor for creating other important catalysts, such as N-heterocyclic carbene (NHC)-palladium complexes and cationic palladium catalysts.[2][7]
The catalytic cycle typically involves the oxidative addition of a substrate to the palladium center, followed by migratory insertion and reductive elimination to yield the product and regenerate the catalyst.[7]
Experimental Protocols
Synthesis of this compound
A common and reliable method for synthesizing the dimer involves the reaction of palladium(II) chloride with allyl chloride in a methanol-water solution, facilitated by carbon monoxide.[1][2]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Sodium chloride (NaCl)
-
Allyl chloride
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Carbon monoxide (CO) gas
-
Chloroform
-
Hexane
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of Sodium Tetrachloropalladate(II): In a round-bottomed flask equipped with a stir bar, dissolve palladium(II) chloride and sodium chloride in a mixture of methanol and water. Stir the mixture until a clear, reddish-brown solution of Na₂PdCl₄ is formed.[6]
-
Reaction: Add an excess of allyl chloride to the solution. Purge the solution by bubbling carbon monoxide gas through it.
-
Precipitation: Continue stirring for approximately one hour. The solution's color will change from reddish-brown to yellow, and a flocculent yellow solid will precipitate.[6]
-
Extraction: Pour the resulting suspension into a larger volume of water. Extract the product into chloroform.
-
Washing and Drying: Wash the combined organic extracts with water and then dry the chloroform layer over anhydrous magnesium sulfate.[6]
-
Purification: Remove the solvent under reduced pressure (in vacuo) to yield the crude yellow solid. Recrystallize the product from a chloroform/hexane layered system to obtain the pure, yellow, crystalline dimer.[6]
Caption: Workflow for the synthesis of this compound.
This compound is an indispensable tool for synthetic chemists. Its well-defined physical properties, predictable reactivity, and role as a gateway to catalytically active monomeric palladium species make it fundamental to the construction of complex organic molecules. The straightforward synthesis and air-stable nature further enhance its appeal for both academic research and industrial applications, including the development of pharmaceuticals and advanced materials.[4]
References
- 1. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]
- 2. This compound | 12012-95-2 [chemicalbook.com]
- 3. ≥98.0% (C, elemental analysis), solid, Umicore | Sigma-Aldrich [sigmaaldrich.com]
- 4. usbio.net [usbio.net]
- 5. 12012-95-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Buy this compound | 12012-95-2 [smolecule.com]
allylpalladium(ii) chloride dimer molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Allylpalladium(II) chloride dimer is a key organometallic compound with significant applications in organic synthesis and catalysis. This document provides a concise technical summary of its fundamental chemical properties.
Core Chemical Data
The essential chemical and physical properties of this compound are summarized below. This data is critical for its use in experimental design and chemical synthesis.
| Property | Value | References |
| Chemical Formula | C₆H₁₀Cl₂Pd₂ | [1][2][3][4] |
| [(η³-C₃H₅)PdCl]₂ | [1] | |
| Molecular Weight | 365.85 g/mol | [1][3] |
| 365.89 g/mol | [2][4][5][6] | |
| Appearance | Pale yellow, crystalline solid | [1][3] |
| Yellow powder | [7] | |
| Melting Point | Decomposes at 155-156 °C | [1][3] |
| 120 °C (decomposes) | [2][4][7] | |
| Solubility | Insoluble in water. Soluble in chloroform, benzene, acetone, and methanol. | [1][3][8] |
| CAS Number | 12012-95-2 | [2][5][6] |
Structural Representation
The dimeric structure of allylpalladium(II) chloride is a key feature, with two palladium atoms bridged by two chloride ligands. Each palladium atom is also bonded to an allyl group.
Caption: Dimeric structure of allylpalladium(II) chloride.
References
- 1. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. Allylpalladium_chloride_dimer [chemeurope.com]
- 4. 12012-95-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. colonialmetals.com [colonialmetals.com]
- 7. This compound | 12012-95-2 [chemicalbook.com]
- 8. This compound | 12012-95-2 | TCI AMERICA [tcichemicals.com]
The Stability of Allylpalladium(II) Chloride Dimer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Allylpalladium(II) chloride dimer, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a pivotal organometallic complex and a widely utilized catalyst precursor in organic synthesis. Its efficacy in a myriad of catalytic reactions, including cross-coupling, nucleophilic additions, and carbene chemistry, is well-documented. However, the stability of this yellow, crystalline solid is a critical parameter that dictates its storage, handling, and performance in catalytic systems. This technical guide provides a comprehensive overview of the stability of this compound, detailing its decomposition pathways, the factors influencing its stability, and experimental protocols for its synthesis and stability assessment.
Core Stability Parameters
This compound is generally regarded as an air-stable compound at room temperature for short periods, facilitating its handling in synthetic procedures. However, for long-term storage and to maintain its catalytic activity, specific conditions are recommended due to its sensitivity to air and moisture.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₁₀Cl₂Pd₂ |
| Molecular Weight | 365.85 g/mol |
| Appearance | Yellow to yellow-green crystalline solid |
| Melting Point | 120-156 °C (with decomposition) |
| Solubility | Soluble in chloroform, benzene, acetone, methanol, dichloromethane, and dichloroethane. Insoluble in water. |
Storage and Handling
To ensure the longevity and reactivity of this compound, the following storage and handling guidelines are recommended:
-
Storage Temperature: 2-8 °C is the recommended storage temperature.
-
Atmosphere: It should be handled and stored under an inert gas atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.
-
Container: Store in a tightly sealed container in a dry location.
Decomposition Pathways and Mechanisms
The stability of this compound is influenced by several factors, including temperature, solvent, and the presence of other chemical species. Understanding the primary decomposition and reaction pathways is crucial for its effective utilization.
Thermal Decomposition
The dimer undergoes thermal decomposition at elevated temperatures, typically in the range of 120-156 °C. In solution, decomposition has been observed at temperatures as low as 60 °C. The thermal decomposition of related palladium complexes has been studied using thermogravimetric analysis (TGA), which can provide quantitative data on the decomposition process.
Dimer-Monomer Equilibrium
In solution, the dimeric structure of allylpalladium(II) chloride exists in equilibrium with its monomeric form. The dissociation of the dimer is a fundamental process that influences its reactivity. The dissociation energy for this process has been determined to be 28 kJ/mol.
Dimer-Monomer Equilibrium
Reactions with Lewis Bases
This compound readily reacts with a variety of Lewis bases (e.g., phosphines, amines) to cleave the chloride bridges and form monomeric adducts of the type (η³-C₃H₅)PdCl(L). This reaction is often a prerequisite for the generation of the active catalytic species. The reaction with pyridine (B92270) has a corresponding enthalpy change (ΔH) of -30.1 kJ/mol for the formation of one mole of the product.
Reaction with Lewis Bases
Reduction to Palladium(0)
A critical transformation for the catalytic activity of this compound is its reduction to a Pd(0) species. This can be achieved by various reducing agents, such as alkali metal silanolates or phosphines. While essential for catalysis, this process represents a chemical transformation from the initial Pd(II) state.
Solubility Profile of Allylpalladium(II) Chloride Dimer in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylpalladium(II) chloride dimer, a pivotal catalyst in modern organic synthesis, exhibits a distinct solubility profile that is critical for its application in various cross-coupling reactions and other transformations. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. While precise quantitative solubility data remains elusive in publicly available literature, this document compiles qualitative solubility information and outlines a detailed experimental protocol for its determination. Furthermore, this guide illustrates the catalytic cycle of a representative reaction where the solubility of the precatalyst is paramount.
Introduction
This compound, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a yellow, air-stable crystalline solid.[1] It serves as a versatile precatalyst in a multitude of palladium-catalyzed reactions, including the renowned Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.[2][3] The efficiency and outcome of these catalytic processes are often intrinsically linked to the solubility of the precatalyst in the chosen reaction medium. A homogeneous solution ensures optimal catalyst availability and activity, leading to improved reaction rates and yields. This guide aims to provide a detailed understanding of the solubility characteristics of this compound in various organic solvents, offering valuable insights for reaction design and optimization.
Solubility Data
| Solvent Class | Solvent | Qualitative Solubility | Reference |
| Chlorinated Solvents | Dichloromethane (CH₂Cl₂) | Very Soluble | [2] |
| Chloroform (CHCl₃) | Soluble | [1][2][4] | |
| Dichloroethane | Very Soluble | [2] | |
| Ethers | Tetrahydrofuran (THF) | Soluble | [4] |
| Aromatics | Benzene | Soluble | [1][2][4] |
| Toluene | Slightly Soluble | [2] | |
| Ketones | Acetone | Soluble | [1][2][4] |
| Alcohols | Methanol | Soluble | [1][2][4] |
| Aqueous | Water | Insoluble | [1][2] |
Note: The terms "Very Soluble," "Soluble," and "Slightly Soluble" are qualitative descriptions and can vary between different sources. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade, dry)
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Syringe filters (chemically resistant, e.g., PTFE)
-
Analytical balance
-
UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for palladium quantification)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a volumetric flask.
-
Add the chosen organic solvent to the flask, ensuring the solid is not fully dissolved.
-
Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
-
Sample Collection and Preparation:
-
Allow the mixture to settle, and then carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated analytical instrument. For instance, if using UV-Vis spectrophotometry, measure the absorbance at the wavelength of maximum absorption (λmax) for this compound in the specific solvent.
-
Use a pre-established calibration curve to determine the concentration of the diluted solution.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions: this compound is a chemical reagent and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.
Visualization of a Key Application: The Suzuki-Miyaura Catalytic Cycle
The solubility of this compound is crucial for its function as a precatalyst. In solution, it can be activated to the catalytically active Pd(0) species, which then enters the catalytic cycle. The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction, a key application of this precatalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following diagram illustrates a typical experimental workflow for determining the solubility of an organometallic compound like this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in catalysis. While quantitative data is scarce, this guide provides a consolidated overview of its qualitative solubility, indicating a preference for chlorinated and aromatic solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific reaction conditions. Understanding and controlling the solubility of this important precatalyst is a key step towards achieving reproducible and high-yielding synthetic transformations in both academic and industrial settings.
References
The Genesis of a Bond: An In-depth Technical Guide to the Historical Discovery and Development of Allylpalladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discovery and subsequent evolution of allylpalladium catalysts, a cornerstone of modern synthetic organic chemistry. From the foundational stoichiometric observations to the development of highly sophisticated asymmetric catalytic systems, we will explore the key milestones, experimental underpinnings, and mechanistic intricacies that have established this chemistry as an indispensable tool in the construction of complex molecules.
The Dawn of an Era: Jiro Tsuji's Pioneering Discovery
The journey into allylpalladium chemistry began in 1965 when Jiro Tsuji reported the reaction of an allylpalladium chloride dimer with the sodium salt of diethyl malonate, which produced a mixture of mono- and dialkylated products.[1] This seminal work demonstrated the potential of palladium to mediate the formation of carbon-carbon bonds via an allyl intermediate, laying the groundwork for what would become a vast and versatile field of catalysis.
Key Experiment: Tsuji's Stoichiometric Allylic Alkylation
While the original 1965 communication is concise, the fundamental transformation established the core principle of nucleophilic attack on a pre-formed π-allylpalladium complex. The reaction demonstrated the feasibility of using "soft" carbon nucleophiles to form new C-C bonds at the allylic position.
The Catalytic Leap Forward: Barry Trost's Landmark Contribution
A pivotal advancement occurred in 1973 when Barry M. Trost introduced the use of phosphine (B1218219) ligands, transforming Tsuji's stoichiometric process into a truly catalytic cycle.[1] Trost's innovation dramatically expanded the reaction's scope and efficiency, paving the way for the development of the widely recognized Tsuji-Trost reaction. The addition of phosphine ligands, such as triphenylphosphine, facilitated the in situ generation of the active Pd(0) catalyst and modulated the reactivity of the intermediate π-allylpalladium complex.[1][2]
The Tsuji-Trost Catalytic Cycle
The generally accepted mechanism for the Tsuji-Trost reaction, initiated by a Pd(0) source, is depicted below. This catalytic cycle highlights the key steps of oxidative addition, nucleophilic attack, and reductive elimination/decomplexation.
Figure 1: The fundamental catalytic cycle of the Tsuji-Trost reaction.
Asymmetric Allylic Alkylation: The Advent of Chiral Ligands
The introduction of chiral phosphine ligands by Trost and others marked a paradigm shift, enabling the development of the Trost Asymmetric Allylic Alkylation (AAA).[1][3] These reactions utilize chiral ligands to control the stereochemical outcome of the nucleophilic attack, leading to the formation of enantioenriched products with high fidelity. The Trost ligands, a class of C2-symmetric diphosphine ligands derived from 1,2-diaminocyclohexane, have proven to be particularly effective in a wide range of AAA reactions.[3]
Experimental Protocol: A Typical Trost Asymmetric Allylic Alkylation
The following is a general procedure representative of a Trost AAA reaction for the alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate.
Materials:
-
[Pd₂(dba)₃]·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)
-
(R,R)-Trost Ligand
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Base (e.g., N,N'-Bis(trimethylsilyl)acetamide - BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Pd₂(dba)₃]·CHCl₃ (e.g., 0.0125 mmol, 1.25 mol%) and the (R,R)-Trost ligand (e.g., 0.0375 mmol, 3.75 mol%) in anhydrous CH₂Cl₂ (e.g., 2 mL).
-
Stir the solution at room temperature for 15-30 minutes until a homogeneous catalyst solution is formed.
-
In a separate flask, dissolve 1,3-diphenyl-2-propenyl acetate (e.g., 1.0 mmol) in anhydrous CH₂Cl₂ (e.g., 3 mL).
-
To the substrate solution, add dimethyl malonate (e.g., 1.2 mmol), BSA (e.g., 1.3 mmol), and a catalytic amount of KOAc (e.g., 0.05 mmol).
-
Add the prepared catalyst solution to the substrate/nucleophile mixture via cannula.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the enantioenriched product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables summarize representative quantitative data for various allylpalladium-catalyzed reactions, highlighting the impact of different ligands, substrates, and nucleophiles on yield and enantioselectivity.
Table 1: Asymmetric Allylic Alkylation of Acyclic Substrates
| Entry | Allylic Substrate | Nucleophile | Ligand | Yield (%) | ee (%) |
| 1 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | (S,S)-Trost Ligand | 95 | 98 |
| 2 | Cinnamyl acetate | Sodium diethyl malonate | (R,R)-ANDEN-phenyl Trost ligand | 92 | 95 |
| 3 | (E)-1,3-diphenylallyl acetate | Phenyl isocyanate | (R,R)-Trost Ligand | 85 | 94 |
| 4 | (E)-Hex-2-enyl acetate | Phenol | (S)-BINAP | 88 | 91 |
Table 2: Decarboxylative Asymmetric Allylic Alkylation
| Entry | Substrate | Ligand | Yield (%) | ee (%) |
| 1 | Allyl 2-methyl-1-oxo-cyclohexane-2-carboxylate | (S)-t-BuPHOX | 94 | 92 |
| 2 | Allyl 1-oxo-indan-2-carboxylate | (R,R)-ANDEN-phenyl Trost ligand | 90 | 96 |
| 3 | Cinnamyl 2-cyanopropanoate | (S,S)-Trost Ligand | 87 | 88 |
| 4 | Allyl 2-nitropropanoate | (R)-BINAP | 78 | 85 |
Mechanistic Nuances: Inner-Sphere vs. Outer-Sphere Attack
The stereochemical outcome of the Tsuji-Trost reaction is intricately linked to the nature of the nucleophile and its mode of attack on the π-allylpalladium intermediate. Two primary pathways are considered: outer-sphere and inner-sphere attack.
-
Outer-Sphere Attack: "Soft" nucleophiles (pKa of conjugate acid typically < 25), such as malonates, generally attack the allyl group from the face opposite to the palladium metal.[4] This results in an overall retention of stereochemistry from the starting allylic substrate, as both the oxidative addition and the nucleophilic attack proceed with inversion of configuration (a double inversion).
-
Inner-Sphere Attack: "Hard" nucleophiles (pKa of conjugate acid typically > 25), such as organozinc reagents, are proposed to first coordinate to the palladium center and then undergo reductive elimination. This pathway leads to an overall inversion of stereochemistry.
Figure 2: Comparison of outer-sphere and inner-sphere nucleophilic attack pathways.
Evolution of Catalyst Systems and Experimental Workflows
The development of allylpalladium catalysis has been marked by continuous innovation in catalyst design and experimental procedures.
Precatalysts: Stability and In Situ Generation
While early work often involved the in situ generation of the active Pd(0) catalyst from sources like Pd(PPh₃)₄ or Pd₂(dba)₃, the use of well-defined, air- and moisture-stable Pd(II) precatalysts has become increasingly common. Allylpalladium chloride dimer, [Pd(allyl)Cl]₂, is a widely used precatalyst that can be readily activated under the reaction conditions.
Figure 3: Comparison of in situ catalyst generation and the use of a precatalyst.
Synthesis of Key Precatalysts and Ligands
For researchers aiming to delve deeply into this field, the ability to synthesize key components of the catalytic system is crucial.
Experimental Protocol: Synthesis of Allylpalladium Chloride Dimer
This procedure is adapted from established methods for the synthesis of the dimeric precatalyst.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Sodium chloride (NaCl)
-
Allyl chloride
-
Methanol (MeOH)
-
Water (H₂O)
-
Carbon monoxide (CO) gas
Procedure:
-
In a round-bottom flask, dissolve PdCl₂ and NaCl in a mixture of MeOH and H₂O to form a solution of Na₂[PdCl₄].
-
To this solution, add an excess of allyl chloride.
-
Bubble CO gas through the stirred solution at room temperature. The CO facilitates the reduction of Pd(II) to Pd(I) and subsequent formation of the π-allyl complex.
-
A yellow precipitate of allylpalladium chloride dimer will form.
-
Collect the solid by filtration, wash with water and then a small amount of cold methanol, and dry under vacuum.
Experimental Protocol: Synthesis of (S)-t-BuPHOX
This protocol outlines the synthesis of a widely used PHOX ligand, (S)-t-BuPHOX, starting from (L)-tert-leucine.[5]
Step 1: Reduction of (L)-tert-leucine to (S)-tert-leucinol (L)-tert-leucine is reduced using a reducing agent such as sodium borohydride (B1222165) and iodine in THF.[5]
Step 2: Amide Coupling The resulting (S)-tert-leucinol is coupled with 2-bromobenzoyl chloride in the presence of a base (e.g., potassium carbonate) to form the corresponding amide.[5]
Step 3: Oxazoline Formation The amide is then cyclized to the oxazoline. This is often achieved by first converting the hydroxyl group to a leaving group (e.g., a mesylate) followed by base-mediated intramolecular cyclization.[5]
Step 4: Phosphinylation The final step involves a copper-catalyzed cross-coupling reaction between the bromo-oxazoline and diphenylphosphine (B32561) to install the phosphine moiety, yielding (S)-t-BuPHOX.[5]
Logical Workflow for Ligand Selection in Asymmetric Allylic Alkylation
Choosing the optimal chiral ligand is critical for achieving high enantioselectivity. The following diagram illustrates a general decision-making process for ligand selection.
Figure 4: A logical workflow for selecting and optimizing a chiral ligand.
Conclusion
The discovery and development of allylpalladium catalysts represent a triumph of fundamental research leading to powerful and practical synthetic methodologies. From Tsuji's initial stoichiometric observations to the highly enantioselective transformations enabled by Trost's catalytic systems and the continuous evolution of chiral ligands, this field has profoundly impacted the art and science of molecule-making. For researchers, scientists, and drug development professionals, a deep understanding of the history, mechanisms, and experimental intricacies of allylpalladium chemistry is essential for harnessing its full potential in the synthesis of novel and complex chemical entities. The ongoing exploration of new ligands, reaction conditions, and substrate scopes ensures that allylpalladium catalysis will remain a vibrant and impactful area of research for years to come.
References
- 1. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 4. Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation: A Comprehensive Quantum Mechanics Investigation of a C(sp3)–C(sp3) Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Spectroscopic Characterization of Allylpalladium(II) Chloride Dimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylpalladium(II) chloride dimer, [Pd(C₃H₅)Cl]₂, is a pivotal organometallic complex and catalyst precursor in a multitude of organic syntheses, including cross-coupling reactions and allylic alkylations. A thorough understanding of its structural and electronic properties is paramount for optimizing reaction conditions and developing novel catalytic systems. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate comprehensive analysis and application of this versatile reagent.
Introduction
This compound is a yellow, air-stable solid that serves as a common and versatile precursor for a wide range of palladium(II) and palladium(0) catalysts.[1] Its dimeric structure features two allyl ligands (η³-C₃H₅) bridging two palladium centers, with each palladium also coordinated to a bridging chloride ligand. This structure is fluxional in solution, leading to dynamic behavior observable by spectroscopic methods. This guide details the key spectroscopic techniques used to elucidate the structure, bonding, and purity of this important organometallic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and dynamic behavior of this compound in solution. Both ¹H and ¹³C NMR provide valuable insights into the environment of the allyl ligand's protons and carbons.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the η³-allyl ligand. Due to the C₂h symmetry of the dimer in solution, the two allyl ligands are equivalent. The spectrum typically shows three distinct signals for the five allyl protons, corresponding to the anti-protons, the syn-protons, and the central methine proton.
Table 1: ¹H NMR Chemical Shifts (δ) for this compound
| Proton Type | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in C₆D₆ |
| H-anti (2H) | ~3.0 - 3.2 | 2.32 (d)[2] |
| H-syn (2H) | ~4.0 - 4.2 | 3.41 (d)[2] |
| H-central (1H) | ~5.3 - 5.5 | Not explicitly reported |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the allyl ligand. Two signals are typically observed, corresponding to the two equivalent terminal methylene (B1212753) carbons and the central methine carbon.
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Type | Chemical Shift (ppm) in CDCl₃ |
| CH₂ (terminal) | ~65 |
| CH (central) | ~112 |
Note: These are typical values and can be influenced by experimental conditions.
Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the solid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the solid is fully dissolved. Gentle agitation or sonication may be used if necessary.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire a single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Logical Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy provides valuable information about the bonding within the this compound, particularly the Pd-allyl and Pd-Cl bonds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for the C-H and C=C stretching and bending modes of the allyl ligand, as well as the Pd-C and Pd-Cl stretching vibrations in the far-IR region.
Table 3: Key IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretch (allyl) | ~3000 - 3100 |
| C=C stretch (allyl) | ~1450 - 1550 |
| Pd-C stretch | ~400 - 500 |
| Pd-Cl stretch (bridging) | ~250 - 350 |
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing symmetric vibrations. The symmetric Pd-Cl stretching modes are often more intense in the Raman spectrum.
Table 4: Key Raman Shifts (cm⁻¹) for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretch (allyl) | ~3000 - 3100 |
| C=C stretch (allyl) | ~1450 - 1550 |
| Pd-C stretch | ~400 - 500 |
| Pd-Cl stretch (bridging) | ~250 - 350 |
Experimental Protocol: Vibrational Spectroscopy
-
Sample Preparation:
-
IR (Solid-State): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid directly on the ATR crystal.
-
Raman (Solid-State): Place a small amount of the crystalline solid in a glass capillary tube or on a microscope slide.
-
-
Instrument Setup:
-
FT-IR: Use a Fourier Transform Infrared spectrometer. Collect a background spectrum of the empty sample compartment (or the KBr pellet matrix). Then, acquire the sample spectrum.
-
Raman: Use a Raman spectrometer with an appropriate laser excitation source (e.g., 532 nm or 785 nm). Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.
-
-
Data Processing:
-
For FT-IR, ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.
-
For Raman, perform baseline correction and cosmic ray removal if necessary.
-
Identify and label the characteristic vibrational bands.
-
Workflow for Vibrational Spectroscopy
Caption: Workflow for Vibrational Spectroscopy Analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the isotopic distribution and fragmentation of the complex.
Expected Mass Spectrum
Due to the presence of multiple isotopes for both palladium and chlorine, the mass spectrum of the intact dimer will show a characteristic isotopic pattern. The most abundant isotopes are ¹⁰⁶Pd, ³⁵Cl, and ³⁷Cl.
Table 5: Calculated m/z Values for Major Isotopologues of [Pd₂(C₃H₅)₂Cl₂]⁺
| Isotopologue Composition | Calculated m/z |
| ²x¹⁰⁶Pd, ²x³⁵Cl | ~364 |
| ¹x¹⁰⁶Pd, ¹x¹⁰⁸Pd, ²x³⁵Cl | ~366 |
| ²x¹⁰⁶Pd, ¹x³⁵Cl, ¹x³⁷Cl | ~366 |
Note: The observed spectrum will be a complex pattern due to the various combinations of palladium and chlorine isotopes.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the complex in a suitable solvent (e.g., acetonitrile, methanol, or dichloromethane). The concentration should be low (typically in the µM range).
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with a soft ionization source such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Optimize the ionization source parameters (e.g., spray voltage, capillary temperature for ESI) to minimize fragmentation.
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak cluster corresponding to the dimer.
-
Compare the observed isotopic pattern with the theoretically calculated pattern to confirm the elemental composition.
-
Analyze any observed fragment ions to gain structural information.
-
Logical Diagram of Mass Spectrometry Analysis
Caption: Logical flow of Mass Spectrometry analysis.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, Raman, and Mass Spectrometry provides a comprehensive understanding of its structure, bonding, and purity. The data and protocols presented in this guide serve as a valuable resource for researchers in synthetic chemistry and drug development, enabling accurate identification and utilization of this important organometallic precursor. The combination of these techniques allows for a detailed and confident elucidation of the molecular properties, which is crucial for its effective application in catalysis and other areas of chemical science.
References
In-Depth Technical Guide to the Crystal Structure Analysis of Allylpalladium(II) Chloride Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of allylpalladium(II) chloride dimer, a pivotal catalyst in organic synthesis. The document details the precise geometric parameters of the molecule, outlines the experimental procedures for its synthesis and crystallographic analysis, and presents a logical workflow for the structure determination process. This information is crucial for understanding the catalyst's reactivity and for the rational design of new palladium-based therapeutic agents and catalysts.
Crystallographic Data Summary
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n with two dimer molecules per unit cell. The dimeric structure features two palladium atoms bridged by two chlorine atoms. Each palladium atom is also coordinated to an allyl group in an η³ fashion.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₆H₁₀Cl₂Pd₂ |
| Formula Weight | 365.89 g/mol |
| Temperature | -140 °C |
| Wavelength | Not specified |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 7.462 Å |
| b | 7.427 Å |
| c | 8.605 Å |
| α | 90° |
| β | 93.5° |
| γ | 90° |
| Volume | 475.9 ų |
| Z | 2 |
| Density (calculated) | 2.55 g/cm³ |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Bond | Angle (°) |
| Pd-Cl | 2.412 | Cl-Pd-Cl' | 86.9 |
| Pd-C(1) | 2.12 | C(1)-C(2)-C(3) | 119.8 |
| Pd-C(2) | 2.12 | ||
| Pd-C(3) | 2.12 | ||
| C(1)-C(2) | 1.36 | ||
| C(2)-C(3) | 1.36 |
Note: The Pd-C distances are reported to be equal within experimental error. The C-C bond lengths are also equal, indicating delocalization of the double bond in the allyl group.[1]
Experimental Protocols
Synthesis and Crystallization of this compound
A common and effective method for the synthesis of this compound is the reaction of palladium(II) chloride with allyl chloride.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Sodium chloride (NaCl)
-
Allyl chloride
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Carbon monoxide (CO) gas
-
Chloroform or Dichloromethane
-
Hexane
Procedure:
-
In a round-bottom flask, a solution of sodium tetrachloropalladate(II) (Na₂PdCl₄) is prepared by dissolving palladium(II) chloride and sodium chloride in a mixture of methanol and water.
-
Carbon monoxide gas is then bubbled through the solution.
-
Allyl chloride is added to the reaction mixture.
-
The mixture is stirred, leading to the precipitation of the yellow this compound.
-
The crude product is collected by filtration and washed.
-
For single crystals suitable for X-ray diffraction, the crude product is recrystallized. A common method is slow evaporation of a saturated solution of the dimer in a suitable solvent system, such as chloroform/hexane or dichloromethane/hexane. The solution is filtered to remove any insoluble impurities, and the filtrate is allowed to stand undisturbed in a loosely capped vial to allow for slow evaporation of the more volatile solvent (hexane), which gradually induces crystallization.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. Due to the potential air sensitivity of organometallic compounds, handling of the crystal should be performed under an inert atmosphere where possible.
Protocol:
-
Crystal Mounting: A suitable single crystal of this compound is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil to prevent degradation from air and moisture and to facilitate cooling.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., -140 °C or 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and improve the quality of the diffraction data. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors such as absorption.
-
Structure Solution: The processed data is used to solve the crystal structure. For organometallic compounds, direct methods or Patterson methods are typically employed to determine the initial positions of the heavy atoms (in this case, palladium). Software such as SHELXS is commonly used for this purpose.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This process involves adjusting the atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Software such as SHELXL is widely used for structure refinement. The final refined structure is then analyzed to obtain the precise bond lengths, bond angles, and other geometric parameters.
Logical Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow from the synthesis of the compound to the final analysis of its crystal structure.
References
Methodological & Application
Application Notes and Protocols for the Heck Reaction Utilizing Allylpalladium(II) Chloride Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. A variety of palladium sources can be employed, with allylpalladium(II) chloride dimer, [Pd(allyl)Cl]₂, emerging as a versatile and efficient precatalyst. This yellow, air-stable solid serves as a reliable precursor to the active Pd(0) species required for the catalytic cycle. Its utility extends to various Heck reaction modifications, including conventional thermal conditions and accelerated microwave-assisted protocols. These application notes provide detailed protocols and supporting data for researchers in academic and industrial settings, particularly those involved in pharmaceutical and materials science discovery.
Data Presentation
The following tables summarize the performance of this compound and related palladium catalysts in the Heck reaction across a range of substrates.
Table 1: Heck Coupling of Aryl Halides with Styrene (B11656)
| Entry | Aryl Halide | Olefin | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Styrene | [Pd(allyl)Cl]₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 12 | High Yield |
| 2 | 4-Bromotoluene | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 12 | 95 |
| 3 | Bromobenzene | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 12 | 92 |
| 4 | 4-Bromobenzaldehyde | Styrene | PdCl₂(EdteH₄) | K₃PO₄ | H₂O | - | High Yield |
| 5 | 4-Bromoacetophenone | Styrene | Na₂PdCl₄-Na₂EDTA | K₃PO₄ | H₂O | - | High Yield |
| 6 | 4-Chlorotoluene | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/H₂O | 12 | 55 |
| 7 | 1-Bromonaphthalene | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 12 | 96 |
Yields are based on isolated product. Data is compiled from representative literature and may involve different specific catalyst systems as noted for comparison.
Table 2: Heck Coupling of Aryl Halides with Acrylates
| Entry | Aryl Halide | Olefin | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂] | NaOAc | Dioxane | 24 | 95 |
| 2 | 4-Iodoanisole | n-Butyl acrylate | [SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂] | NaOAc | Dioxane | 24 | 98 |
| 3 | 4-Bromobenzonitrile | n-Butyl acrylate | [SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂] | NaOAc | Dioxane | 24 | 96 |
| 4 | 4-Bromonitrobenzene | n-Butyl acrylate | [SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂] | NaOAc | Dioxane | 24 | 92 |
| 5 | Methyl 4-bromobenzoate | n-Butyl acrylate | [SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂] | NaOAc | Dioxane | 24 | 94 |
| 6 | 4-Bromoanisole | Methyl acrylate | [SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂] | NaOAc | Dioxane | 24 | 93 |
| 7 | 4-Bromoanisole | t-Butyl acrylate | [SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂] | NaOAc | Dioxane | 24 | 91 |
Yields are for the trans-isomer. Data is from a study using a modified allylpalladium precatalyst, demonstrating the general reactivity.
Experimental Protocols
General Protocol for Heck Reaction with an Aryl Bromide and Styrene
This protocol provides a general procedure for the Heck coupling of an aryl bromide with styrene using this compound as the precatalyst and triphenylphosphine (B44618) as the ligand.
Materials:
-
This compound ([Pd(allyl)Cl]₂)
-
Triphenylphosphine (PPh₃)
-
Aryl bromide
-
Styrene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add this compound (e.g., 0.01 mmol, 0.01 eq), triphenylphosphine (e.g., 0.04 mmol, 0.04 eq), the aryl bromide (1.0 mmol, 1.0 eq), and potassium carbonate (1.5 mmol, 1.5 eq).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add a mixture of DMF and water (e.g., 4:1 v/v, 5 mL) to the reaction vessel via syringe.
-
Add styrene (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired stilbene (B7821643) derivative.
Protocol for Microwave-Assisted Heck Reaction
Microwave irradiation can significantly accelerate the Heck reaction. This protocol outlines a general procedure for a microwave-assisted coupling.
Materials:
-
This compound ([Pd(allyl)Cl]₂)
-
Appropriate phosphine (B1218219) ligand (e.g., PPh₃ or a more specialized ligand)
-
Aryl halide
-
Alkene
-
Base (e.g., triethylamine (B128534) or potassium carbonate)
-
Suitable microwave-compatible solvent (e.g., DMF, NMP, or dioxane)
-
Microwave synthesis vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave synthesis vial, combine this compound, the phosphine ligand, the aryl halide, the alkene, and the base.
-
Add the solvent to the vial and seal it with a cap.
-
Place the vial in the microwave synthesizer.
-
Set the reaction parameters, such as temperature, pressure, and time (e.g., 150 °C for 10-30 minutes). These parameters should be optimized for the specific substrates.
-
After the reaction is complete, cool the vial to a safe temperature.
-
Work up and purify the product as described in the general protocol.
Mandatory Visualizations
Activation of this compound Precatalyst
The dimeric precatalyst is activated by reaction with a phosphine ligand, which cleaves the chloride bridges to form a monomeric complex. This monomer is then reduced in situ to the active Pd(0) species that enters the Heck catalytic cycle.
Application Notes and Protocols for Suzuki-Miyaura Coupling Using Allylpalladium(II) Chloride Dimer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing allylpalladium(II) chloride dimer, [Pd(allyl)Cl]₂, as a precatalyst in Suzuki-Miyaura cross-coupling reactions. This versatile palladium source offers a stable and reliable entry point into the catalytic cycle for the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., boronic acid or ester) and an organohalide or triflate. This compound is a commercially available and air-stable Pd(II) precatalyst. In the presence of a suitable ligand and base, it is readily reduced in situ to the catalytically active Pd(0) species, initiating the cross-coupling process. The choice of ligands, bases, and solvents is crucial for achieving high yields and accommodating a broad range of substrates.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a series of well-defined steps involving the palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of various substrates using this compound as the precatalyst.
Table 1: Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Bromoanisole | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | P(t-Bu)₃ | K₂CO₃ | THF/H₂O | 80 | 8 | 98 |
| 4 | 2-Bromopyridine | RuPhos | Cs₂CO₃ | Toluene | 110 | 12 | 89 |
Table 2: Coupling of Aryl Chlorides with Various Boronic Acids
| Entry | Aryl Chloride | Boronic Acid | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | IPr | KOtBu | MeOH/THF | 65 | 6 | >80[1] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 75 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 3-Furylboronic acid | XPhos | CsF | Toluene | 100 | 18 | 85 |
| 4 | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | IPr | K₃PO₄ | MeOH/THF | 60 | 4 | >95[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
This compound (0.01 mmol, 0.01 equiv Pd)
-
Phosphine (B1218219) ligand (e.g., SPhos, 0.02 mmol, 0.02 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, this compound, phosphine ligand, and base.
-
Solvent Addition: Add the degassed solvent mixture to the flask. The mixture should be thoroughly degassed by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.
Protocol for Suzuki-Miyaura Coupling of an Activated Aryl Chloride
This protocol is adapted for more challenging aryl chloride substrates and may require specific ligands and stronger bases.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
This compound (0.02 mmol, 0.02 equiv Pd)
-
N-Heterocyclic Carbene (NHC) ligand precursor (e.g., IPr·HCl, 0.04 mmol, 0.04 equiv)
-
Strong base (e.g., KOtBu, 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, 5 mL)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial, add the this compound, NHC ligand precursor, and a portion of the base. Add a small amount of solvent and stir for 10-15 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, add the aryl chloride, arylboronic acid, and the remaining base.
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the Schlenk flask containing the substrates. Add the remaining degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring. Monitor the reaction progress.
-
Workup and Purification: Follow the workup and purification steps outlined in the general protocol (4.1).
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Logical Relationship: Precatalyst Activation
References
Application Notes: Buchwald-Hartwig Amination Utilizing Allylpalladium(II) Chloride Dimer
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2] This reaction has profound implications in medicinal chemistry and materials science due to the prevalence of arylamine moieties in pharmaceuticals and organic electronic materials.[1] While various palladium sources can be employed, allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂) offers a versatile and efficient precatalyst for this transformation.[3][4]
Mechanism and Role of this compound
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][5]
This compound serves as a stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. This reduction can be facilitated by the amine reactant, particularly those bearing an α-hydrogen, or by the phosphine (B1218219) ligand present in the reaction mixture.[6] The use of a well-defined precatalyst like [Pd(allyl)Cl]₂ can offer improved reproducibility compared to other palladium sources.
Advantages of Using this compound
-
Air and Moisture Stability: this compound is a solid that is relatively stable to air and moisture, making it easier to handle and store compared to some air-sensitive Pd(0) sources.
-
Versatility: It has been successfully employed in a variety of cross-coupling reactions, including the Buchwald-Hartwig amination, demonstrating its broad applicability.[3][4]
-
Greener Reaction Conditions: Protocols have been developed using [Pd(allyl)Cl]₂ in environmentally benign solvent systems, such as in the presence of the surfactant TPGS-750-M in water, allowing for reactions to proceed at room temperature.[3]
Ligand Selection
The success of the Buchwald-Hartwig amination is critically dependent on the choice of ligand. Sterically hindered and electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle.[1][7] For reactions utilizing this compound, a variety of phosphine ligands have been shown to be effective, including:
-
Bulky Monodentate Ligands: Buchwald's biarylphosphines (e.g., XPhos, BrettPhos) and Hartwig's ferrocene-derived and trialkyl phosphine ligands are highly effective for a wide range of substrates.[1][7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have also emerged as powerful alternatives to phosphines, with well-defined (NHC)Pd(allyl)Cl complexes demonstrating high catalytic activity.[8][9]
Substrate Scope
The combination of this compound with appropriate ligands allows for the coupling of a broad range of substrates:
-
Aryl Halides: Aryl chlorides, bromides, and iodides are all viable coupling partners. While aryl iodides can sometimes be challenging due to the formation of inhibitory iodide salts, careful selection of reaction conditions can overcome this.[5][6] Aryl triflates and tosylates also serve as effective electrophiles.[7]
-
Amines: A wide variety of primary and secondary amines, including aliphatic and aromatic amines, can be successfully arylated.[10] The choice of ligand is crucial for achieving high selectivity for monoarylation, especially with primary amines.[7]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination using this compound
This protocol provides a general procedure for the N-arylation of a primary or secondary amine with an aryl halide. Optimization of the ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound ([Pd(allyl)Cl]₂)
-
Appropriate phosphine ligand (e.g., XPhos, BrettPhos, or an NHC precursor)
-
Aryl halide (e.g., aryl bromide or chloride)
-
Amine
-
Base (e.g., sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Inert atmosphere (e-g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or a round-bottom flask equipped with a condenser and a magnetic stir bar) under an inert atmosphere, add this compound (0.25-1 mol% Pd), the phosphine ligand (0.5-2 mol%), and the base (1.2-2.0 equivalents).
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and the amine (1.0-1.5 equivalents) to the reaction vessel.
-
Addition of Solvent: Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired arylamine.
Data Presentation
Table 1: Representative Examples of Buchwald-Hartwig Amination with this compound
| Entry | Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | N-Methylaniline | BippyPhos | KOtBu | Toluene | 80 | 16 | >95 |
| 2 | 4-Bromoanisole | Morpholine | XPhos | NaOtBu | Dioxane | 100 | 12 | 92 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Aniline | BrettPhos | Cs₂CO₃ | THF | 65 | 24 | 88 |
| 4 | 2-Bromopyridine | Cyclohexylamine | (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | 100 | 6 | 85 |
| 5 | 4-Bromotoluene | Pyrrolidine | dppf | NaOtBu | Toluene | 110 | 18 | 78 |
Note: This table is a compilation of representative data and specific reaction conditions and yields may vary.
Mandatory Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. ≥98.0% (C, elemental analysis), solid, Umicore | Sigma-Aldrich [sigmaaldrich.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allylpalladium(II) Chloride Dimer Catalyzed C-H Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and data for the use of allylpalladium(II) chloride dimer as a catalyst in C-H activation reactions. The protocols are intended for use by trained professionals in a laboratory setting.
Application Note 1: Direct C-H Arylation of Thiophenes with Aryl Bromides
Introduction
The direct C-H arylation of thiophenes is a powerful and atom-economical method for the synthesis of 2-arylthiophenes, which are important structural motifs in materials science and medicinal chemistry.[1][2] this compound, often in conjunction with phosphine (B1218219) ligands or used in phosphine-free systems, serves as an efficient precatalyst for this transformation.[3] This approach avoids the pre-functionalization of thiophene (B33073), thus reducing the number of synthetic steps.[1] The reaction typically proceeds with high regioselectivity at the 2-position of the thiophene ring.
Catalytic Cycle: Direct C-H Arylation of Thiophenes
The catalytic cycle for the direct C-H arylation of thiophenes with aryl halides is generally believed to proceed through a Pd(0)/Pd(II) cycle. The key steps involve the oxidative addition of the aryl halide to a Pd(0) species, followed by C-H activation of the thiophene, and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst.
Quantitative Data Summary
The following table summarizes the results for the direct C-H arylation of thiophene with various aryl bromides using a phosphine-free palladium catalyst system.
| Entry | Aryl Bromide | Product | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | Pd(OAc)₂ (0.2) | KOAc (1.2) | DMAc | 130 | 20 | 80 |
| 2 | 4-Bromoacetophenone | 1-(4-(Thiophen-2-yl)phenyl)ethanone | Pd(OAc)₂ (0.2) | KOAc (1.2) | DMAc | 130 | 20 | 82 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-(thiophen-2-yl)benzoate | Pd(OAc)₂ (0.2) | KOAc (1.2) | DMAc | 130 | 20 | 75 |
| 4 | 4-Bromobenzophenone | (4-(Thiophen-2-yl)phenyl)(phenyl)methanone | Pd(OAc)₂ (0.2) | KOAc (1.2) | DMAc | 130 | 20 | 78 |
| 5 | 2-Bromopyridine | 2-(Thiophen-2-yl)pyridine | Pd(OAc)₂ (0.2) | KOAc (1.2) | DMAc | 130 | 20 | 65 |
| 6 | 3-Bromopyridine | 3-(Thiophen-2-yl)pyridine | Pd(OAc)₂ (0.2) | KOAc (1.2) | DMAc | 130 | 20 | 71 |
Data extracted from a study on phosphine-free palladium-catalyzed direct arylation of thiophene. While this specific study used Pd(OAc)₂, this compound is a common and effective precatalyst for similar transformations.[4]
Experimental Protocol: General Procedure for Direct C-H Arylation of Thiophene [4]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound or Palladium(II) acetate (B1210297)
-
Aryl bromide
-
Thiophene
-
Potassium acetate (KOAc)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Schlenk tube or other suitable reaction vessel
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., 0.1-0.2 mol%).
-
Add potassium acetate (KOAc) (1.2 equivalents).
-
Add the aryl bromide (1.0 equivalent).
-
Add anhydrous N,N-dimethylacetamide (DMAc) (e.g., 5 mL per 1 mmol of aryl bromide).
-
Add thiophene (8.0 equivalents).
-
Seal the Schlenk tube and place it in a preheated oil bath at 130-140 °C.
-
Stir the reaction mixture for 20 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-arylthiophene.
Application Note 2: Allylic C-H Alkylation
Introduction
Palladium-catalyzed allylic C-H alkylation is a valuable transformation that allows for the formation of C-C bonds at the allylic position of unactivated olefins. This method circumvents the need for pre-functionalized allyl electrophiles, thereby increasing the atom economy of the reaction. This compound is a key precatalyst in these reactions, which typically proceed via a π-allylpalladium intermediate.
Experimental Workflow: Allylic C-H Alkylation
The general workflow for a palladium-catalyzed allylic C-H alkylation involves the setup of the reaction under an inert atmosphere, followed by heating, workup, and purification.
Quantitative Data Summary
Data for specific allylic C-H alkylation reactions using this compound is highly substrate-dependent and requires consultation of specific literature for the desired transformation. Key parameters to consider are the nature of the olefin, the nucleophile, the ligand, and the oxidant.
Experimental Protocol: Conceptual Protocol for Allylic C-H Alkylation
This is a conceptual protocol and requires specific conditions from the relevant literature for a particular transformation.
Materials:
-
This compound
-
Ligand (e.g., phosphine or N-heterocyclic carbene ligand)
-
Olefin substrate
-
Nucleophile
-
Base
-
Oxidant (if required by the catalytic cycle)
-
Anhydrous solvent
-
Inert gas supply
-
Standard reaction and purification equipment
Procedure:
-
In a glovebox or under a stream of inert gas, a reaction vessel is charged with this compound and the appropriate ligand.
-
The solvent, olefin, nucleophile, and base are added sequentially.
-
If an external oxidant is required, it is added at this stage.
-
The vessel is sealed and heated to the temperature specified in the relevant literature procedure.
-
The reaction is monitored for completion.
-
Upon completion, the reaction is cooled, and a standard aqueous workup is performed.
-
The product is isolated and purified, typically by column chromatography.
References
- 1. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 2. Direct C-H arylation of thiophenes at low catalyst loading of a phosphine-free bis(alkoxo)palladium complex. | Semantic Scholar [semanticscholar.org]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Enantioselective Allylic Alkylation with Allylpalladium(II) Chloride Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective allylic alkylation (AAA), often referred to as the Trost asymmetric allylic alkylation (Trost AAA), is a powerful and versatile carbon-carbon and carbon-heteroatom bond-forming reaction in modern organic synthesis.[1] This reaction, catalyzed by palladium complexes, allows for the construction of chiral centers with high levels of stereocontrol, making it invaluable in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2] The use of allylpalladium(II) chloride dimer as a stable, commercially available precatalyst, in combination with a variety of chiral ligands, offers a reliable and adaptable method for achieving high enantioselectivity under mild reaction conditions.[3]
The fundamental transformation involves the reaction of a nucleophile with an allylic substrate bearing a leaving group. The catalytic cycle is initiated by the oxidative addition of a Pd(0) species, often generated in situ from the this compound, to the allylic substrate, forming a π-allylpalladium(II) intermediate.[1] The stereochemical outcome of the reaction is largely determined by the subsequent nucleophilic attack on this intermediate, which is controlled by the chiral ligand coordinated to the palladium center. The choice of ligand is therefore critical for achieving high enantiomeric excess (ee).[3][4] This document provides an overview of the reaction, key data, and detailed protocols for performing enantioselective allylic alkylations.
Logical Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed enantioselective allylic alkylation.
Caption: General experimental workflow for enantioselective allylic alkylation.
Catalytic Cycle
The enantioselectivity of the allylic alkylation is determined within the catalytic cycle, primarily during the nucleophilic attack on the chiral π-allylpalladium complex. The chiral ligand creates a biased steric and electronic environment that directs the nucleophile to one of the two enantiotopic termini of the allyl group, or to one face of the allyl system.
Caption: Simplified catalytic cycle for palladium-catalyzed allylic alkylation.
Data Presentation
The following table summarizes representative examples of enantioselective allylic alkylation using this compound as the precatalyst with various nucleophiles and chiral ligands.
| Entry | Allylic Substrate | Nucleophile | Chiral Ligand | Base | Solvent | Yield (%) | ee (%) | Reference |
| 1 | rac-1,3-Diphenylallyl acetate (B1210297) | Dimethyl malonate | (R,R)-Trost Ligand | BSA, LiOAc | CH₂Cl₂ | 98 | >99 | [2] |
| 2 | Cyclohexenyl acetate | Dimethyl malonate | (R,R)-Trost Ligand | BSA, KOAc | CH₂Cl₂ | 95 | 98 | [2] |
| 3 | Cinnamyl acetate | 1,3-Dimethylbarbituric acid | (R,R)-DACH-Naphthyl Trost Ligand | Cs₂CO₃ | Toluene | 92 | 95 | [2] |
| 4 | meso-1,2-Divinylethylene carbonate | Phthalimide (B116566) | (R,R)-Ligand 8¹ | Na₂CO₃ | CH₂Cl₂ | 81 | >99 | [5] |
| 5 | α-Nitro allyl ester | (Internal) | (R,R)-DACH phenyl Trost ligand | - | Toluene | 97 | 98 | [6] |
| 6 | rac-1,3-Dimethylallyl carbonate | Dimethyl malonate | Ligand L8² | BSA, KOAc | CH₂Cl₂ | - | 49 | [7] |
¹Ligand 8 is a specific chiral ligand used in the cited study. ²Ligand L8 is a phosphoramidite (B1245037) ligand. BSA = N,O-Bis(trimethylsilyl)acetamide.
Experimental Protocols
The following are detailed protocols for representative enantioselective allylic alkylation reactions.
Protocol 1: Asymmetric Alkylation of rac-1,3-Diphenylallyl Acetate with Dimethyl Malonate
This protocol is adapted from the work of Trost et al. and is a classic example of this reaction class.
Materials:
-
This compound, [Pd(allyl)Cl]₂
-
(R,R)-Trost Ligand
-
rac-1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Lithium acetate (LiOAc)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add this compound (0.0125 mmol, 0.5 mol%) and (R,R)-Trost ligand (0.0375 mmol, 1.5 mol%).
-
Add anhydrous CH₂Cl₂ (5 mL) and stir the resulting solution at room temperature for 15-30 minutes until the catalyst is fully dissolved and the solution is homogeneous.
-
In a separate flask, dissolve rac-1,3-diphenylallyl acetate (2.5 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (5 mL).
-
To the substrate solution, add dimethyl malonate (7.5 mmol, 3.0 equiv), BSA (7.5 mmol, 3.0 equiv), and lithium acetate (0.125 mmol, 5 mol%).
-
Add the substrate/nucleophile solution to the catalyst solution via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Desymmetrization of meso-1,2-Divinylethylene Carbonate with Phthalimide
This protocol demonstrates the application of the reaction in the desymmetrization of a meso compound.[5]
Materials:
-
This compound, [Pd(allyl)Cl]₂
-
(R,R)-Chiral Ligand (as specified in the reference, e.g., Trost-type ligand)
-
meso-1,2-Divinylethylene carbonate
-
Phthalimide
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (0.025 mmol, 2.5 mol%) and the chiral ligand (0.075 mmol, 7.5 mol%).
-
Add anhydrous CH₂Cl₂ (10 mL) and stir at room temperature for 20 minutes.
-
Add meso-1,2-divinylethylene carbonate (1.0 mmol, 1.0 equiv), phthalimide (1.2 mmol, 1.2 equiv), and sodium carbonate (0.25 mmol, 25 mol%).
-
Stir the reaction mixture at room temperature for the time indicated by reaction monitoring (e.g., TLC or GC-MS), typically several hours.
-
Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired amino alcohol product.
-
Analyze the enantiomeric excess of the product using chiral HPLC.
Concluding Remarks
The enantioselective allylic alkylation utilizing this compound is a robust and highly modular synthetic tool. The success of the reaction is highly dependent on the choice of chiral ligand, nucleophile, and reaction conditions. The protocols provided herein serve as a starting point for researchers to explore this powerful transformation. Careful optimization of reaction parameters for each specific substrate and nucleophile combination is often necessary to achieve optimal yield and enantioselectivity. The continued development of new chiral ligands continues to expand the scope and utility of this important reaction.[2][7]
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Asymmetric Allylic Alkylation of meso- and dl-1,2-Divinylethylene Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Preparation of Catalysts from Allylpalladium(II) Chloride Dimer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylpalladium(II) chloride dimer, [Pd(η³-C₃H₅)Cl]₂, is a versatile and air-stable palladium(II) precatalyst widely employed in organic synthesis.[1][2] Its utility stems from its ability to serve as a convenient precursor for a variety of catalytically active palladium(0) and palladium(II) complexes. This document provides detailed application notes and experimental protocols for the preparation and use of catalysts derived from this dimer, with a focus on its application in cross-coupling reactions, which are fundamental transformations in medicinal chemistry and drug development.
The dimer itself can be used as a catalyst, but it is more commonly used to generate monomeric palladium complexes through the reaction with various ligands, such as phosphines and N-heterocyclic carbenes (NHCs).[1][3] These resulting monomeric complexes, of the general formula (L)Pd(allyl)Cl, are often more soluble and catalytically active for a broader range of substrates. The activation of these Pd(II) precatalysts to the catalytically active Pd(0) species is a crucial step in the catalytic cycle.
Catalyst Preparation from this compound
The primary method for generating active catalysts from this compound involves the cleavage of the chloride bridges with donor ligands to form monomeric Pd(II) complexes. These can be isolated as well-defined precatalysts or generated in situ.
Workflow for Catalyst Preparation
Caption: General workflow for the preparation of monomeric palladium precatalysts.
Experimental Protocol 1: Synthesis of a Well-Defined (NHC)Pd(allyl)Cl Precatalyst
This protocol describes the synthesis of a monomeric N-heterocyclic carbene (NHC) palladium complex, a highly active precatalyst for various cross-coupling reactions.[3][4]
Materials:
-
This compound
-
N-heterocyclic carbene (NHC) ligand or its corresponding imidazolium (B1220033) salt
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
If starting from the imidazolium salt: a strong base (e.g., potassium tert-amylate)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Hexanes (for washing)
Procedure (from isolated NHC):
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.
-
In a separate flask, dissolve the NHC ligand (2 equivalents) in anhydrous THF.
-
Slowly add the NHC solution to the dimer solution at room temperature with stirring.
-
Continue stirring for 1-2 hours at room temperature. The reaction progress can be monitored by TLC or NMR spectroscopy.
-
Upon completion, remove the solvent in vacuo.
-
Wash the resulting solid with hexanes to remove any unreacted starting material and byproducts.
-
Dry the product under vacuum to yield the pure (NHC)Pd(allyl)Cl complex.
Procedure (one-pot from imidazolium salt): [4]
-
To a Schlenk flask containing the imidazolium salt (2 equivalents) under an inert atmosphere, add anhydrous THF.
-
Add a strong base, such as potassium tert-amylate (2 equivalents), and stir the mixture for 2 hours at room temperature to generate the free carbene in situ.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Slowly add the dimer solution to the carbene mixture and stir for an additional 2 hours at room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Remove the solvent from the filtrate in vacuo.
-
Triturate the residue with hexanes and dry under vacuum to obtain the desired complex.
Application in Suzuki-Miyaura Cross-Coupling
Catalysts derived from this compound are highly effective for Suzuki-Miyaura cross-coupling reactions. The choice of ligand is critical and influences the catalyst's activity and stability. The formation of off-cycle palladium(I) dimers can be a deactivating pathway, and ligand sterics can play a role in mitigating this.[1][5]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 2: In Situ Catalyst Generation for a Suzuki-Miyaura Reaction
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling using a catalyst generated in situ from this compound and a phosphine ligand.
Materials:
-
This compound
-
Phosphine ligand (e.g., XPhos)
-
Aryl halide (e.g., aryl chloride)
-
Arylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., THF, dioxane, methanol/water mixture)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel, add this compound (e.g., 0.5 mol% Pd) and the phosphine ligand (e.g., 1.0 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent, and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the precatalyst.
-
Add the aryl halide (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor the reaction progress by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data: Suzuki-Miyaura Coupling
The following tables summarize the performance of various catalysts derived from this compound and related precursors in the Suzuki-Miyaura coupling of different substrates. Data is adapted from a comparative study by Hazari et al.[1]
Table 1: Coupling of 4-Chlorotoluene with Phenylboronic Acid using IPr-Ligated Precatalysts [1]
| Precatalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| [Pd(allyl)Cl]₂ | IPr | K₂CO₃ | MeOH/THF | 60 | 6 | ~10 |
| [Pd(crotyl)Cl]₂ | IPr | K₂CO₃ | MeOH/THF | 60 | 6 | ~15 |
| [Pd(cinnamyl)Cl]₂ | IPr | K₂CO₃ | MeOH/THF | 60 | 6 | ~25 |
Table 2: Coupling of 2-Chloro-4,6-dimethoxypyrimidine with Benzo[b]furan-2-boronic Acid [1]
| Precatalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| [Pd(allyl)Cl]₂ | IPr | K₂CO₃ | MeOH/THF | 60 | 3 | ~40 |
| [Pd(crotyl)Cl]₂ | IPr | K₂CO₃ | MeOH/THF | 60 | 3 | ~50 |
| [Pd(cinnamyl)Cl]₂ | IPr | K₂CO₃ | MeOH/THF | 60 | 3 | >95 |
Table 3: Coupling of 4-Chlorotoluene with Phenylboronic Acid using XPhos-Ligated Precatalysts [1]
| Precatalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| [Pd(allyl)Cl]₂ | XPhos | K₂CO₃ | MeOH/THF | 60 | 6 | ~50 |
| [Pd(crotyl)Cl]₂ | XPhos | K₂CO₃ | MeOH/THF | 60 | 6 | >95 |
| [Pd(cinnamyl)Cl]₂ | XPhos | K₂CO₃ | MeOH/THF | 60 | 6 | ~70 |
Application in Heck and Buchwald-Hartwig Reactions
Catalysts derived from this compound are also effective for Heck and Buchwald-Hartwig amination reactions, which are crucial for the synthesis of pharmaceuticals and other fine chemicals.[6][7]
Experimental Protocol 3: General Procedure for a Heck Reaction
Materials:
-
This compound
-
Phosphine ligand (e.g., P(o-tol)₃) or NHC precursor
-
Aryl halide
-
Olefin
-
Base (e.g., NaOAc, Et₃N)
-
Solvent (e.g., DMF, NMP)
Procedure:
-
Follow steps 1-3 from Protocol 2 to generate the catalyst in situ.
-
Add the aryl halide (1 equivalent), the olefin (1.1-1.5 equivalents), and the base (1.5-2 equivalents).
-
Heat the reaction mixture (typically 80-140 °C) until the starting materials are consumed (monitor by GC or LC-MS).
-
Work-up and purify as described in Protocol 2.
Experimental Protocol 4: General Procedure for a Buchwald-Hartwig Amination
Materials:
-
This compound
-
Bulky phosphine ligand (e.g., a biaryl phosphine like XPhos)
-
Aryl halide
-
Amine
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
Procedure:
-
Rigorously follow steps 1-3 from Protocol 2 to generate the catalyst in situ, ensuring anaerobic and anhydrous conditions.
-
Add the aryl halide (1 equivalent), the amine (1.1-1.2 equivalents), and the base (1.4-2 equivalents).
-
Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction until completion.
-
Cool the reaction, quench carefully with water, and perform an extractive work-up.
-
Purify the product by column chromatography or crystallization.
Conclusion
This compound is a highly valuable and versatile precatalyst precursor for a wide range of palladium-catalyzed cross-coupling reactions. By appropriate choice of ligand and reaction conditions, highly active and selective catalysts can be generated, either as well-defined complexes or in situ. These methods are of significant importance for researchers in academia and industry, particularly in the field of drug discovery and development where the efficient construction of C-C and C-N bonds is paramount. The provided protocols offer a starting point for the application of these powerful catalytic systems.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Greener Buchwald-Hartwig Coupling with Allylpalladium(II) Chloride Dimer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting a greener Buchwald-Hartwig C-N cross-coupling reaction using allylpalladium(II) chloride dimer as a precatalyst. This methodology offers significant advantages in terms of sustainability by utilizing water as a reaction solvent, enabled by the surfactant TPGS-750-M, leading to reduced environmental impact and simplified product isolation.
Introduction to Greener Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials.[1] Traditional protocols often rely on volatile and hazardous organic solvents like toluene (B28343) or dioxane.[2] The methodology presented herein leverages the principles of green chemistry by employing an aqueous medium at room temperature, which is made possible by the use of the designer surfactant TPGS-750-M.[3][4][5] This surfactant forms micelles in water, creating a lipophilic environment where the catalytic reaction can efficiently proceed.[4]
This compound is an air-stable and readily available precatalyst that, in combination with appropriate ligands, forms a highly active Pd(0) catalyst in situ.[3][6] This system demonstrates broad applicability for the coupling of various aryl and heteroaryl halides with a range of amines.
Advantages of the Aqueous Micellar System
The use of an aqueous system with TPGS-750-M offers several key benefits:
-
Reduced Environmental Impact: Eliminates the need for large quantities of volatile organic compounds (VOCs).
-
Enhanced Safety: Water is a non-flammable and non-toxic solvent.
-
Mild Reaction Conditions: Many reactions can be conducted at room temperature, reducing energy consumption.
-
Simplified Product Isolation: The product can often be easily separated from the aqueous phase by simple extraction.
-
Potential for Catalyst Recycling: The catalyst may be retained in the aqueous micellar phase, opening possibilities for its reuse.[7][8][9][10]
Data Presentation
The following tables summarize the substrate scope and yields for the Buchwald-Hartwig amination of various aryl bromides with different amines using a palladium precatalyst in an aqueous TPGS-750-M system. While the original study utilized a closely related crotyl-palladium dimer, the results are representative of the efficacy of the allyl-palladium dimer system under similar conditions.[10]
Table 1: Buchwald-Hartwig Amination of Aryl Bromides with Primary Aliphatic Amines [10]
| Entry | Aryl Bromide | Amine | Product | Yield (%) |
| 1 | 4-Bromoanisole | 3,4-Dimethoxyphenethylamine | 95 | |
| 2 | 4-Bromotoluene | n-Butylamine | 85 | |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Cyclohexylamine | 91 | |
| 4 | 4-Bromobenzonitrile | Cyclopropylmethylamine | 88 |
Reaction Conditions: 0.5 mol % Pd precatalyst, BippyPhos ligand, KOtBu, 2 wt % TPGS-750-M in water, room temperature.
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Secondary Aliphatic and Benzylic Amines [10]
| Entry | Aryl Bromide | Amine | Product | Yield (%) |
| 1 | 4-Bromotoluene | N-Methylbenzylamine | 92 | |
| 2 | 4-Bromoanisole | Dibenzylamine | 87 | |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Morpholine | 96 | |
| 4 | 4-Bromobenzonitrile | N-Phenylpiperazine | 93 |
Reaction Conditions: 0.5 mol % Pd precatalyst, BippyPhos ligand, KOtBu, 2 wt % TPGS-750-M in water, room temperature.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination in TPGS-750-M/Water: [3]
This protocol is adapted from a general procedure for Buchwald-Hartwig amination in an aqueous micellar system.
Materials:
-
This compound ([(π-allyl)PdCl]₂)
-
cBRIDP ligand (or other suitable phosphine (B1218219) ligand, e.g., BippyPhos)
-
Potassium tert-butoxide (KOtBu)
-
Aryl halide (e.g., aryl bromide)
-
Amine
-
TPGS-750-M
-
Degassed deionized water
-
Argon or Nitrogen gas
-
Reaction vessel (e.g., microwave vial with a Teflon-lined septum)
-
Magnetic stir bar
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add this compound (2.1 mg, 0.006 mmol, 1 mol % Pd) and the phosphine ligand (e.g., cBRIDP, 7.6 mg, 0.022 mmol).
-
Seal the vessel and purge with argon or nitrogen for 5-10 minutes.
-
Under a positive pressure of inert gas, add potassium tert-butoxide (184 mg, 1.56 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Prepare a 2 wt % solution of TPGS-750-M in degassed, deionized water.
-
Add 2.0 mL of the TPGS-750-M/water solution to the reaction vessel via syringe.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
Upon completion, quench the reaction by adding 5 mL of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired arylamine.
Mandatory Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Coupling Reactions in Water [sigmaaldrich.com]
- 5. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Allylpalladium(II) Chloride Dimer in Tandem Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylpalladium(II) chloride dimer, [(η³-C₃H₅)PdCl]₂, is a well-established and versatile catalyst precursor in organic synthesis, renowned for its efficiency in a wide array of cross-coupling reactions.[1] Its utility extends beyond simple coupling reactions to the orchestration of complex molecular transformations through tandem, or domino, catalytic cycles. These one-pot sequences, where multiple bond-forming events occur consecutively, offer significant advantages in terms of atom economy, reduced waste, and rapid construction of complex molecular architectures, which are of paramount importance in medicinal chemistry and drug development.
This document provides detailed application notes and protocols for the use of this compound in a specific class of tandem reactions: the nucleophilic allylation-alkoxyallylation of alkynylaldehydes. This reaction showcases the unique ability of the catalyst to generate a highly reactive bis-π-allylpalladium intermediate that acts as an amphiphilic reagent, initiating a cascade of bond formations to produce complex cyclic ethers.
Featured Tandem Reaction: Nucleophilic Allylation-Alkoxyallylation of Alkynylaldehydes
A notable application of this compound is in the tandem nucleophilic allylation-alkoxyallylation of alkynylaldehydes. This reaction proceeds smoothly at room temperature and provides a direct route to substituted cyclic ethers, which are common motifs in biologically active molecules. The reaction is initiated by the in situ formation of a bis-π-allylpalladium complex, which exhibits both nucleophilic and electrophilic character.
The overall transformation involves the reaction of an alkynylaldehyde with an allyl halide and an allyl tin reagent, catalyzed by this compound.
Data Presentation
The following table summarizes the substrate scope and yields for the tandem nucleophilic allylation-alkoxyallylation of various alkynylaldehydes. The reaction generally favors the formation of the 5-exo-dig cyclization product over the 6-endo-dig product.
| Entry | Alkynylaldehyde (Substrate) | R Group | Product(s) | Yield (%) | Ratio (5-exo : 6-endo) |
| 1 | 3a | Ph | 4a / 5a | 96 | 86 : 10 |
| 2 | 3b | CF₃ | 4b | 85 | >99 : <1 |
| 3 | 3c | TMS | 4c / 5c | 91 | 81 : 10 |
| 4 | 3d | n-Bu | 4d / 5d | 78 | 72 : 6 |
| 5 | 3e | CH₂OBn | 4e / 5e | 82 | 75 : 7 |
| 6 | 3f | H | 4f / 5f | 65 | 55 : 10 |
| 7 | 3g | CO₂Et | 5g | 90 | 1:1 mixture of stereoisomers |
Experimental Protocols
Representative Procedure for the Tandem Nucleophilic Allylation-Alkoxyallylation:
Materials:
-
Alkynylaldehyde (e.g., 3a, 0.5 mmol, 1.0 equiv)
-
This compound (0.05 mmol, 0.1 equiv)
-
Allyl chloride (1.5 mmol, 3.0 equiv)
-
Allyltributylstannane (B1265786) (0.6 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF, 3.0 mL)
-
Potassium fluoride (B91410) (KF)
-
Argon gas supply
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the alkynylaldehyde (0.5 mmol) and this compound (18.3 mg, 0.05 mmol).
-
Add anhydrous THF (3.0 mL) to the flask.
-
To the resulting mixture, add allyl chloride (0.12 mL, 1.5 mmol) followed by allyltributylstannane (199 mg, 0.6 mmol) at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkynylaldehyde is consumed.
-
Upon completion, add potassium fluoride (300 mg) to the reaction mixture and stir for an additional hour to quench the reaction and precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclic ether products.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed catalytic cycle for the tandem nucleophilic allylation-alkoxyallylation reaction and a general experimental workflow.
Caption: General experimental workflow for the tandem reaction.
Caption: Proposed catalytic cycle for the tandem reaction.
Applications in Drug Development
The development of efficient synthetic routes to complex heterocyclic compounds is a cornerstone of modern drug discovery. The tandem reaction described herein provides a powerful tool for the rapid generation of molecular diversity from readily available starting materials. The resulting cyclic ether scaffolds can serve as key building blocks for the synthesis of novel therapeutic agents. The ability to perform multiple transformations in a single pot reduces the number of synthetic steps, minimizes purification efforts, and ultimately accelerates the drug development pipeline. The mild reaction conditions also enhance the functional group tolerance, allowing for the synthesis of a broader range of complex molecules.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Allylpalladium(II) Chloride Dimer
Welcome to the technical support center for optimizing Suzuki coupling reactions using allylpalladium(II) chloride dimer. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction using this compound is giving a low yield. What are the common causes?
Low yields can stem from several factors. Key areas to investigate include:
-
Catalyst Activation and Deactivation: The this compound is a precatalyst and must be reduced to the active Pd(0) species. A common issue is the formation of inactive palladium(I) dimers, which sequesters the active catalyst.[1][2] This is often influenced by the choice of ancillary ligand.
-
Ligand Selection: The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is critical. The ligand stabilizes the Pd(0) species and can prevent the formation of off-cycle, inactive Pd(I) dimers.[1][2] Sterically bulky ligands can often improve catalytic activity.[1]
-
Base and Solvent Choice: The selection of an appropriate base and solvent system is crucial and highly substrate-dependent.[3][4][5] The base activates the boronic acid to facilitate transmetalation.[4]
-
Boronic Acid Instability: Boronic acids can be unstable and undergo side reactions such as homocoupling or protodeboronation, leading to reduced yields.[6][7]
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress over time is important.[8]
-
Oxygen Sensitivity: Although many modern Suzuki protocols are robust, residual oxygen can lead to the oxidation of the active Pd(0) catalyst and promote homocoupling of the boronic acid.[6][9]
Q2: How do I choose the right ligand to improve my reaction yield?
Ligand selection is a powerful tool for optimization. Consider the following:
-
Steric Bulk: Sterically demanding ligands, such as certain biarylphosphines (e.g., XPhos) or NHCs (e.g., IPr), can promote the formation of the active monoligated Pd(0) species and inhibit the formation of inactive Pd(I) dimers.[1][2]
-
Electron-Donating Properties: More electron-rich phosphine ligands can sometimes accelerate the oxidative addition step, which can be rate-limiting, especially with less reactive aryl chlorides.[9]
-
Substrate Compatibility: The optimal ligand can vary depending on the steric and electronic properties of your aryl halide and boronic acid. For sterically hindered substrates, bulky ligands are often necessary.[1]
Q3: What are the best practices for selecting a base and solvent?
The ideal base and solvent combination is highly dependent on the specific substrates.
-
Bases: A range of inorganic and organic bases can be used. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (KOtBu).[4][8] The base's primary role is to form a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[4] For sensitive substrates, a milder base may be necessary to prevent degradation.[9]
-
Solvents: Common solvents include ethereal solvents (THF, dioxane), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[3] Aqueous solvent mixtures are also frequently employed and can be beneficial.[10][11] The choice of solvent can influence catalyst solubility, reaction rate, and product purity.
Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling is a common side reaction where two boronic acid molecules couple with each other. To minimize this:
-
Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids.[6] Properly degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
Catalyst Choice: The presence of Pd(II) species can lead to homocoupling. Using a precatalyst that efficiently converts to the active Pd(0) species can help.[6]
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Optimizing the reaction temperature may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst | • Ensure proper reduction of the Pd(II) precatalyst to Pd(0). • Consider a different ancillary ligand to prevent the formation of inactive Pd(I) dimers.[1][2] • Use fresh catalyst. |
| Inappropriate Base | • Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOtBu).[4] • Ensure the base is sufficiently strong to activate the boronic acid. | |
| Poor Solvent Choice | • Test different solvents or solvent mixtures (e.g., Toluene, THF, Dioxane, with or without water).[3][5] | |
| Low Reaction Temperature | • Gradually increase the reaction temperature and monitor for product formation.[3] | |
| Formation of Side Products | Homocoupling of Boronic Acid | • Thoroughly degas all solvents and reagents. • Run the reaction under a strict inert atmosphere.[6] |
| Dehalogenation of Aryl Halide | • This can occur if a hydride source is present. Ensure solvents are anhydrous if using a base like an amine.[6] | |
| Protodeboronation | • Use anhydrous solvents and ensure the base is not excessively hydrolytic if your boronic acid is sensitive.[7] | |
| Reaction Stalls | Catalyst Decomposition | • The active catalyst may be unstable under the reaction conditions. Consider a more robust ligand. • Lowering the reaction temperature may improve catalyst lifetime. |
Quantitative Data Summary
The following tables summarize yield data from comparative studies to guide your optimization efforts.
Table 1: Effect of Allyl Precatalyst on Yield in Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenyl Boronic Acid with IPr Ligand
| Precatalyst | Yield after 6 hours (%) |
| tBuIndPd(IPr)Cl | > 80 |
| CinnamylPd(IPr)Cl | < 80 |
| CrotylPd(IPr)Cl | < 80 |
| AllylPd(IPr)Cl | < 80 |
| Adapted from a study on the performance of different allyl-based precatalysts. Lower yields for some allyl precatalysts are attributed to the formation of off-cycle palladium(I) dimers.[1] |
Table 2: Comparison of Bases for the Suzuki Coupling of p-Bromotoluene and Phenylboronic Acid
| Base | Yield (%) |
| Na₂CO₃ | 95 |
| K₂CO₃ | 98 |
| Cs₂CO₃ | 99 |
| K₃PO₄ | 97 |
| Et₃N | 45 |
| Reaction Conditions: p-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), PdCl₂(Lₙ@β-CD) complex (0.01 mol %), TBAB (1.5 mmol), H₂O (2 mL), 4 h. This data highlights the effectiveness of inorganic bases in aqueous media.[11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a Schlenk flask or vial under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the this compound (e.g., 0.5-2.0 mol % Pd), the desired ligand (e.g., 1-4 mol %), and the base (2.0 mmol).[3][4]
-
Solvent Addition: Add the degassed solvent (e.g., 5-10 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 50-100 °C).[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Visual Guides
Catalytic Cycle and Deactivation Pathway
Caption: Suzuki catalytic cycle with the formation of an inactive Pd(I) dimer.
General Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Palladium Black Formation in Heck Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of palladium black during Heck reactions.
Frequently Asked Questions (FAQs)
Q1: What is palladium black, and why is it a problem in Heck reactions?
A1: Palladium black is a finely divided, black precipitate of metallic palladium (Pd(0)).[1] Its formation is a common issue in Heck reactions and signifies the agglomeration and precipitation of the active palladium catalyst from the reaction mixture.[2] This is problematic because it leads to a decrease in the concentration of the active catalyst, which can slow down or completely halt the desired cross-coupling reaction, resulting in low product yields.
Q2: What are the primary causes of palladium black formation?
A2: The active catalyst in the Heck reaction is a coordinatively unsaturated Pd(0) species. This species can be unstable and prone to aggregation, especially under certain conditions:
-
High Temperatures: Elevated temperatures can increase the rate of catalyst decomposition and agglomeration.[2]
-
Ligandless or Ligand-Poor Conditions: In the absence of stabilizing ligands, the "naked" Pd(0) atoms are more likely to collide and form inactive palladium black.[2]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then lead to the formation of palladium black.
-
Incomplete Reduction of Pd(II) Pre-catalyst: If the Pd(II) pre-catalyst is not efficiently reduced to the active Pd(0) species, it can contribute to catalyst deactivation pathways.
Q3: How do phosphine (B1218219) ligands help prevent the formation of palladium black?
A3: Phosphine ligands play a crucial role in stabilizing the Pd(0) catalytic species.[2] They coordinate to the palladium center, creating a sterically hindered and electronically rich environment that prevents the palladium atoms from aggregating.[2] Bulky and electron-donating phosphine ligands are particularly effective at stabilizing the monoligated Pd(0) intermediates that are key to the catalytic cycle.
Q4: What are "Jeffery conditions" and how do they stabilize the palladium catalyst?
A4: "Jeffery conditions" refer to conducting the Heck reaction in the presence of a tetraalkylammonium salt, such as tetrabutylammonium (B224687) chloride (TBAC) or tetrabutylammonium bromide (TBAB).[3] These salts are believed to stabilize the palladium catalyst in several ways, including coordinating to the palladium center and promoting an anionic pathway for the reaction, which can prevent the agglomeration of the catalyst.[4]
Troubleshooting Guide: Palladium Black Formation
This guide provides a systematic approach to troubleshooting and preventing the formation of palladium black in your Heck reactions.
Caption: Troubleshooting workflow for preventing palladium black formation.
Data Summary
The following tables summarize the effects of various reaction parameters on the yield of Heck reactions, which is a key indicator of catalyst stability. Higher yields generally correlate with a lower incidence of palladium black formation.
Table 1: Effect of Ligand on Heck Reaction Yield
| Entry | Palladium Source | Ligand | Ligand:Pd Ratio | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | None | - | 71 | [5] |
| 2 | Pd(OAc)₂ | PPh₃ | 2:1 | 95 | [1] |
| 3 | Pd(OAc)₂ | P(o-tol)₃ | 2:1 | >95 | [6] |
| 4 | Pd(OAc)₂ | dppf | 1.2:1 | 92 | [7] |
Table 2: Effect of Temperature on Heck Reaction Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd-L1 | DMA | 25 | 1 | 44.19 | [8] |
| 2 | Pd-L1 | DMA | 50 | 1 | 99.87 | [8] |
| 3 | Pd(OAc)₂ | DMF | 60 | 3 | 74 | [5] |
| 4 | Pd(OAc)₂ | DMF | 80 | 3 | 90 | [5] |
| 5 | Pd(OAc)₂ | DMF | 100 | 1 | 95 | [5] |
Table 3: Effect of Base and Solvent on Heck Reaction Yield
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd-L1 | Et₃N | DMA | 50 | 79.41 | [8] |
| 2 | Pd-L1 | Na₂CO₃ | DMA | 50 | 99.87 | [8] |
| 3 | Pd-L1 | K₂CO₃ | DMA | 50 | 91.18 | [8] |
| 4 | Pd-L1 | Na₂CO₃ | DMF | 50 | 85.29 | [8] |
| 5 | Pd-L1 | Na₂CO₃ | Dioxane | 50 | 69.12 | [8] |
Experimental Protocols
Protocol 1: General Procedure for a Heck Reaction Using a Phosphine Ligand to Prevent Catalyst Decomposition
This protocol describes a general method for performing a Heck reaction using a phosphine ligand to stabilize the palladium catalyst and prevent the formation of palladium black.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, Pd(OAc)₂, and PPh₃.
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed DMF via syringe, followed by the alkene and triethylamine.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), filtering, and concentrating under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Protocol 2: Heck Reaction under Jeffery Conditions
This protocol outlines a procedure for a Heck reaction using Jeffery conditions, which employ a tetraalkylammonium salt to stabilize the palladium catalyst.
Materials:
-
Aryl iodide (1.0 mmol)
-
Allyl alcohol (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Tetrabutylammonium chloride (TBAC) (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL)
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine the aryl iodide, Pd(OAc)₂, TBAC, and K₂CO₃.
-
Add the degassed DMF, followed by the allyl alcohol.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with stirring.[9]
-
Monitor the reaction for completion using an appropriate analytical method.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the product as necessary.
Visualizations
Caption: The Heck catalytic cycle and the catalyst deactivation pathway.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Activation of Allylpalladium(II) Chloride Dimer Precatalyst
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the allylpalladium(II) chloride dimer precatalyst.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of the this compound?
A1: this compound, with the formula [(η³-C₃H₅)PdCl]₂, is a yellow, air-stable compound.[1] It features a dimeric structure where two palladium atoms are bridged by two chloride ligands. Each palladium atom is also coordinated to an allyl group in a η³ fashion.[1]
Q2: Why is this compound used as a precatalyst?
A2: It is a stable solid that is easy to handle and store.[1][2] Upon activation, it generates a catalytically active Pd(0) species, which is essential for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.[2][3][4]
Q3: What is the active catalytic species generated from this precatalyst?
A3: The active catalyst is typically a monoligated Pd(0) species, often represented as "L-Pd(0)", where 'L' is a supporting ligand such as a phosphine (B1218219) or an N-heterocyclic carbene (NHC).[5][6] The precatalyst must be reduced from Pd(II) to Pd(0) to enter the catalytic cycle.
Q4: What are the common methods for activating the this compound?
A4: Activation is typically achieved through a few primary pathways:
-
Reaction with Lewis Bases: The chloride bridges of the dimer are readily cleaved by Lewis bases like phosphines or N-heterocyclic carbenes (NHCs) to form monomeric adducts.[1][7]
-
Reduction to Pd(0): The Pd(II) center can be reduced to the active Pd(0) state. This can be accomplished by various reagents, including alkali metal silanolates or even some phosphine ligands that can be oxidized.[8]
-
Base-Mediated Activation: In the presence of a base, especially with ancillary ligands, the precatalyst can be converted to the active Pd(0) species.[6][9] Proposed mechanisms include nucleophilic attack by the base on the allyl ligand or transmetalation with a boronic acid in Suzuki-Miyaura reactions.[6][10]
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Q: My reaction is not proceeding, or the conversion is very low. What are the possible causes related to catalyst activation?
A: Low or no catalytic activity can stem from several factors related to the activation of the this compound. The primary suspect is often the inefficient generation of the active Pd(0) species or the formation of inactive off-cycle palladium complexes.
Troubleshooting Steps:
-
Confirm Precatalyst and Reagent Quality: Ensure the this compound is of high purity and has been stored correctly (typically at 2-8°C).[2][4] Verify the integrity of ligands, bases, and solvents.
-
Investigate Ligand Effects: The choice of ligand is critical. Sterically bulky ligands can facilitate the formation of the active monomeric Pd(0) species and prevent the formation of inactive dimers.[5][6]
-
Evaluate the Activation Conditions: The activation method must be suitable for your specific reaction.
-
Base-Mediated Activation: Ensure the base is strong enough and soluble in the reaction medium. The choice of base can significantly impact the activation pathway.[6]
-
Reductive Activation: If using a reducing agent like an alkali metal silanolate, ensure stoichiometric amounts relative to the palladium(II) are used for efficient reduction.[8]
-
-
Consider the Formation of Inactive Pd(I) Dimers: A common deactivation pathway is the comproportionation of the active Pd(0) species with the unreacted Pd(II) precatalyst to form a stable, less reactive Pd(I) dimer.[5][6][8][9][11]
-
Symptom: The reaction may start and then stall.
-
Solution: Using precatalysts with substituted allyl groups (e.g., cinnamyl or crotyl) can increase the kinetic barrier to the formation of these inactive dimers.[8][11] Increasing the steric bulk of the ancillary ligand can also suppress this pathway.[5][6]
-
Issue 2: Reaction Stalls or is Sluggish
Q: My reaction starts but then slows down or stops completely. What could be the issue?
A: This is a classic symptom of catalyst deactivation, often pointing towards the formation of off-cycle Pd(I) dimers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
Explanation: The formation of (μ-allyl)(μ-Cl)Pd₂(L)₂ dimers is a known off-cycle pathway that sequesters the active L-Pd(0) catalyst.[5][11] The stability of these dimers is inversely related to catalytic activity.[5][9]
Solutions:
-
Modify the Precatalyst: Switch to a precatalyst with a more sterically demanding allyl group, such as cinnamyl, which has been shown to have a higher kinetic barrier to the formation of inactive dimers.[8][11]
-
Change the Ligand: Employ a bulkier phosphine or NHC ligand. The increased steric hindrance can destabilize the Pd(I) dimer and favor the active catalytic cycle.[5][6]
Quantitative Data Summary
Table 1: Relative Activity of Allylpalladium(II) Precatalysts in Suzuki-Miyaura Coupling
| Precatalyst (Ligand: IPr) | Relative Activity (Simple Aryl Substrates) | Proposed Reason for Performance Difference |
| tBuIndPd(IPr)Cl | Highest | Less likely to form inactive Pd(I) dimers due to steric bulk.[6] |
| CinnamylPd(IPr)Cl | High | Increased steric hindrance from the cinnamyl group disfavors Pd(I) dimer formation.[8][11] |
| CrotylPd(IPr)Cl | Low | Prone to comproportionation to form off-cycle Pd(I) dimers.[6] |
| AllylPd(IPr)Cl | Very Low | High tendency to form inactive Pd(I) dimers.[6] |
Data synthesized from qualitative descriptions in the cited literature.
Experimental Protocols
Protocol 1: General Activation and Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the activation of this compound and its use in a Suzuki-Miyaura reaction.
Materials:
-
This compound
-
Ancillary ligand (e.g., SPhos, IPr·HCl)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOH)
-
Anhydrous solvent (e.g., dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk tube containing a magnetic stir bar under vacuum and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Precatalyst Formation (in situ):
-
To the cooled vessel, add this compound (e.g., 1-5 mol%) and the ancillary ligand (e.g., 1-1.2 equivalents relative to Pd).
-
If using an NHC-salt, add a base to generate the free carbene in situ. For instance, add dry dioxane followed by an aqueous solution of NaOH and stir for 30 minutes at room temperature to form the active catalyst.[12]
-
-
Addition of Reagents: To the activated catalyst mixture, add the aryl halide (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), and the base (2.0-3.0 equiv).
-
Reaction: Add any remaining solvent, seal the vessel, and heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).[12]
-
Workup: Cool the reaction to room temperature. The mixture can then be filtered through a pad of silica (B1680970) gel and concentrated under reduced pressure. The crude product is then purified by column chromatography.[12]
Diagrams
Activation Pathways of this compound
Caption: Activation of the precatalyst and the off-cycle deactivation pathway.
References
- 1. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]
- 2. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 12012-95-2 [chemicalbook.com]
- 4. Pd(allyl)Cl 2 this compound [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 12012-95-2 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | 12012-95-2 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Allylpalladium(II) Chloride Dimer Catalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of allylpalladium(II) chloride dimer and the critical effects of ligands in catalytic reactions. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the formula [(η³-C₃H₅)PdCl]₂, is a yellow, air-stable organometallic compound.[1] It is a widely used precatalyst in organic synthesis for a variety of palladium-catalyzed reactions.[1] Its primary applications include cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, as well as Tsuji-Trost allylic alkylations.[2][3][4][5]
Q2: How is the active catalytic species generated from the dimer?
The dimeric structure is a precatalyst. The active catalytic species, typically a monoligated Pd(0) complex, is generated in situ. The dimer first reacts with Lewis bases, such as phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, to break the chloride bridges and form monomeric η³-allyl palladium chloride adducts.[1][4] This Pd(II) complex is then reduced to the active Pd(0) species, which can enter the catalytic cycle.[6][7]
Q3: What is the fundamental role of ligands in catalysis with this complex?
Ligands are crucial for modulating the reactivity, stability, and selectivity of the palladium catalyst. Their key roles include:
-
Stabilization: Ligands stabilize the palladium center, preventing decomposition into inactive palladium black.[8]
-
Solubility: They enhance the solubility of the catalyst in organic solvents.
-
Tuning Reactivity: The electronic and steric properties of the ligand directly influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[9] Electron-rich and sterically bulky ligands can accelerate these steps, which is particularly important for less reactive substrates like aryl chlorides.[9]
-
Controlling Selectivity: In reactions like asymmetric allylic alkylation, chiral ligands are used to control the enantioselectivity of the product.[2]
Q4: What are some common ligands used with this compound?
A wide range of ligands can be employed, with phosphines and N-heterocyclic carbenes (NHCs) being the most common classes:
-
Phosphine Ligands: These include monodentate ligands like triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃), as well as bidentate ligands like dppf.[4][7] Bulky, electron-rich biaryl phosphines (e.g., Buchwald ligands like XPhos) are effective for challenging couplings.[10]
-
N-Heterocyclic Carbenes (NHCs): NHCs like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are strong σ-donors that form highly stable and active catalysts.[4][6]
Q5: What are the recommended storage and handling procedures for this compound?
This compound is an air-stable, yellow powder.[1] For short-term use, it can be stored at room temperature.[11] However, long-term storage at 4°C is recommended to ensure maximum stability.[11] While the dimer itself is stable, the active catalytic species generated in solution are often sensitive to air and moisture, necessitating the use of inert atmosphere techniques (e.g., nitrogen or argon) for the reactions themselves.[12]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Question | Possible Cause & Explanation | Recommended Solution |
| My reaction is not proceeding. What could be the issue? | 1. Inefficient Precatalyst Activation: The reduction of the Pd(II) precatalyst to the active Pd(0) species may be incomplete. This is a critical step to initiate the catalytic cycle.[6] | Ensure your reaction conditions facilitate reduction. Some ligands (e.g., phosphines) or additives can act as reducing agents.[6][7] The choice of base and solvent can also influence the rate of activation.[10] |
| 2. Catalyst Deactivation: The active Pd(0) species can aggregate to form inactive palladium black, especially at low ligand-to-palladium ratios or high temperatures.[8] This removes the catalyst from the reaction. | Increase the ligand-to-palladium ratio slightly to better stabilize the active species. Avoid excessively high temperatures. If Pd black is observed, the catalyst has likely deactivated. | |
| 3. Inappropriate Ligand Choice: The chosen ligand may not be suitable for the specific substrate. For example, electron-rich aryl chlorides require highly active catalysts formed from bulky, electron-donating ligands to facilitate the difficult oxidative addition step.[9] | Screen a panel of ligands with different steric and electronic properties. For aryl chlorides, consider using Buchwald-type phosphine ligands or electron-rich NHCs.[9][10] | |
| 4. Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized back to Pd(II), halting the catalytic cycle.[12] Homocoupling of boronic acids is also promoted by oxygen.[13] | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire experiment.[12] |
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)
| Question | Possible Cause & Explanation | Recommended Solution |
| My reaction is producing the wrong isomer or a mixture of isomers. | 1. Ligand Steric Hindrance: In reactions with unsymmetrical allyl substrates, the regioselectivity of the nucleophilic attack is heavily influenced by the steric bulk of the ligand.[14] | To favor attack at the less substituted allylic position, use a sterically demanding ligand. Conversely, a smaller ligand may allow for attack at the more substituted position. |
| 2. Nucleophile Type: The mechanism of nucleophilic attack can differ for "soft" and "hard" nucleophiles. Soft nucleophiles (pKa of conjugate acid > 25) typically attack the allyl group directly, while hard nucleophiles may attack the palladium center first, followed by reductive elimination.[14][15] This can influence the final product structure. | Consider the nature of your nucleophile. If selectivity is poor, modifying the nucleophile (e.g., by changing the counterion) or the ligand may be necessary to favor one mechanistic pathway. | |
| 3. Inadequate Chiral Induction (for Asymmetric Reactions): If an asymmetric reaction is yielding a low enantiomeric excess (ee), the chiral ligand is not effectively controlling the stereochemical outcome of the nucleophilic attack. | Screen a variety of chiral ligands. Ensure the purity of the ligand and the absence of impurities that could interfere with the catalyst. Optimize reaction temperature and solvent, as these can significantly impact enantioselectivity. |
Issue 3: Formation of Undesired Side Products
| Question | Possible Cause & Explanation | Recommended Solution |
| I am observing significant amounts of homocoupled product from my boronic acid. | 1. Presence of Oxygen: As mentioned, oxygen can promote the homocoupling of boronic acids, often mediated by residual Pd(II) species.[13] | Rigorous degassing of the reaction mixture is critical. Use techniques such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period. |
| 2. Incomplete Reduction of Pd(II): If Pd(II) species persist in the reaction mixture, they can facilitate homocoupling pathways before the cross-coupling cycle dominates.[13] | Ensure conditions are sufficient for a rapid and complete reduction to Pd(0) at the start of the reaction. | |
| How can I remove the palladium catalyst from my final product? | 1. Homogeneous Nature of the Catalyst: The catalyst and its byproducts are soluble in the reaction medium, making separation from the product challenging.[16] | Standard purification methods like column chromatography are often effective.[17] Alternatively, consider using solid-supported palladium catalysts, which can be easily filtered off and potentially recycled.[16] |
Data Presentation
Table 1: Ligand and Base Effects on Suzuki-Miyaura Coupling Yield
The following table summarizes data on the coupling of 4-chlorotoluene (B122035) and phenylboronic acid, illustrating how the choice of ligand and base affects catalyst performance.
| Precatalyst System | Base | Time (min) | Yield (%) |
| (η³-allyl)PdCl(IPr) | K₂CO₃ | 120 | ~5 |
| (η³-cinnamyl)PdCl(IPr) | K₂CO₃ | 120 | ~10 |
| (η³-1-tBu-indenyl)PdCl(IPr) | K₂CO₃ | 120 | ~25 |
| (η³-allyl)PdCl(IPr) | KOtBu | 120 | ~20 |
| (η³-cinnamyl)PdCl(IPr) | KOtBu | 120 | ~40 |
| (η³-1-tBu-indenyl)PdCl(IPr) | KOtBu | 120 | ~95 |
| (η³-1-tBu-indenyl)PdCl(XPhos) | KOtBu | 20 | >95 |
Data adapted from a study on Suzuki-Miyaura reactions.[10] Yields are approximate and intended for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the coupling of an aryl sulfone with a phenylboronic acid.
-
Preparation: Flame-dry a glass reaction vessel under vacuum and backfill with an inert gas (e.g., argon).
-
Catalyst Pre-formation: To the vessel, add this compound (e.g., 5.5 mg, 30 µmol), the desired ligand (e.g., SIPr·HCl, 12.8 mg, 30 µmol), dry dioxane (0.75 mL), and a 1M aqueous solution of NaOH (0.9 mL, 0.9 mmol).
-
Stirring: Stir the mixture at room temperature for 30 minutes to generate the active catalyst.
-
Addition of Reagents: Add the aryl sulfone (0.3 mmol), phenylboronic acid (0.6 mmol), and additional dry dioxane (0.75 mL).
-
Reaction: Seal the vessel and stir the mixture at 120 °C for 12 hours.
-
Workup: After cooling to room temperature, pass the mixture through a pad of silica (B1680970) gel, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by preparative thin-layer chromatography (PTLC).
Protocol 2: General Procedure for Heck Reaction
This protocol is a representative example for the Heck reaction.[5][18]
-
Preparation: In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium source such as this compound (0.5-2 mol%), and a suitable ligand (e.g., PPh₃, 1-4 mol%).
-
Addition of Solvent and Base: Add a degassed solvent (e.g., DMF, dioxane, or acetonitrile) followed by a base (e.g., triethylamine, potassium carbonate, 1.5-2.0 equiv).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-140 °C) and monitor by TLC or GC/MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for a failed palladium-catalyzed reaction.
Caption: Activation of the this compound to the active catalyst.
References
- 1. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | 12012-95-2 [chemicalbook.com]
- 4. Buy this compound | 12012-95-2 [smolecule.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usbio.net [usbio.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Tsuji-Trost Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Heck Reaction [organic-chemistry.org]
Technical Support Center: Solvent Effects on Allylpalladium(II) Chloride Dimer Reaction Rates
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in reactions involving allylpalladium(II) chloride dimer. Find troubleshooting guidance, frequently asked questions, quantitative data, and detailed experimental protocols to ensure the success and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound where solvent effects are significant.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | Poor Solubility of the Dimer: this compound has limited solubility in non-polar, non-coordinating solvents. | Switch to a more polar, coordinating solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) to improve solubility and catalyst availability. |
| Inhibition of Catalyst Activation: The solvent may not effectively facilitate the conversion of the Pd(II) dimer to the active Pd(0) species. | For reactions requiring the formation of a Pd(0) catalyst, a solvent that can assist in this reduction is beneficial. In some cases, a co-solvent with a β-hydrogen, like an alcohol, can aid in the activation pathway. | |
| Catalyst Decomposition: The chosen solvent may not adequately stabilize the active catalyst, leading to the formation of palladium black. | Ensure the use of high-purity, degassed solvents. Consider using a more robust ligand system that can better stabilize the palladium center in the chosen solvent. | |
| Inconsistent Reaction Rates or Yields | Variable Solvent Quality: The presence of impurities, particularly water or peroxides in ethers like THF, can significantly impact the reaction. | Use freshly distilled or commercially available anhydrous solvents. For sensitive reactions, it is advisable to dry the solvent over a suitable drying agent prior to use. |
| Atmospheric Contamination: Reactions involving palladium catalysts are often sensitive to oxygen. | Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Poor Regio- or Stereoselectivity | Solvent Influence on the Allyl Intermediate: The solvent can influence the equilibrium between different forms of the π-allyl palladium intermediate, affecting which terminus is attacked by the nucleophile. | The choice of solvent can be a tool to tune selectivity. A systematic screening of solvents with varying polarities and coordinating abilities is recommended to optimize for the desired isomer. |
| Solvent-Nucleophile Interactions: The solvent can affect the aggregation and reactivity of the nucleophile. | For ionic nucleophiles, polar aprotic solvents can enhance reactivity by solvating the counter-ion. Conversely, non-polar solvents may favor tighter ion-pairing, which can influence selectivity. | |
| Formation of Palladium Black | Catalyst Instability: The active palladium species may be unstable in the chosen solvent, leading to aggregation and precipitation. | Increase ligand concentration or switch to a more strongly coordinating ligand to better stabilize the catalytic species. Ensure rigorous exclusion of air from the reaction. |
Frequently Asked Questions (FAQs)
Q1: How does the polarity of the solvent affect the reaction rate?
A1: Generally, for palladium-catalyzed allylic substitution reactions, an increase in solvent polarity can lead to an increased reaction rate. Polar solvents can stabilize charged intermediates and transition states that are common in the catalytic cycle. For instance, the oxidative addition step, which forms a cationic π-allylpalladium intermediate, is often accelerated in more polar solvents. However, the optimal solvent is reaction-specific and also depends on the nature of the nucleophile and ligands.
Q2: What is the role of coordinating versus non-coordinating solvents?
A2: Coordinating solvents, such as THF, DMF, or acetonitrile, can bind to the palladium center. This can influence the electronic properties of the catalyst and the lability of other ligands, thereby affecting the reaction rate. In some cases, solvent coordination is essential for catalyst activation or to maintain its stability in solution. Non-coordinating solvents like toluene (B28343) or hexane (B92381) are less likely to directly participate in the catalytic cycle but can influence the reaction by affecting the solubility of reactants and the aggregation state of the catalyst.
Q3: Can the solvent influence the choice of ligand?
A3: Yes, the interplay between the solvent and the ligand is crucial. A bulky ligand might be necessary to prevent catalyst decomposition in a weakly coordinating solvent. Conversely, a strongly coordinating solvent might compete with the desired ligand for binding to the palladium center, potentially inhibiting the reaction. Therefore, the ligand and solvent should be considered in tandem during reaction optimization.
Q4: Is it necessary to use anhydrous solvents for all reactions with this compound?
A4: While not all reactions are equally sensitive to moisture, it is generally good practice to use anhydrous solvents, especially when working with moisture-sensitive nucleophiles or ligands. Water can lead to catalyst decomposition and the formation of undesired byproducts. For reactions in aqueous media, specific water-soluble ligands are required to stabilize the palladium catalyst.
Data Hub
The following table provides a representative summary of how solvent choice can impact the relative reaction rate and yield for a typical allylic alkylation reaction using this compound. The data is illustrative and based on general trends reported in the literature. Actual results may vary depending on the specific substrates, nucleophile, ligand, and reaction conditions.
Table 1: Illustrative Solvent Effects on a Model Allylic Alkylation Reaction
| Solvent | Dielectric Constant (ε) at 20°C | Relative Initial Rate | Typical Yield (%) | Notes |
| Toluene | 2.4 | 1.0 | 40-60 | Low polarity, non-coordinating. Lower rates often observed due to poor catalyst solubility. |
| Dichloromethane (DCM) | 9.1 | 2.5 | 60-80 | Moderately polar, weakly coordinating. Generally good for many reactions. |
| Tetrahydrofuran (THF) | 7.6 | 5.0 | 85-95 | Coordinating solvent, effectively solubilizes the dimer and stabilizes intermediates. |
| Acetonitrile (MeCN) | 37.5 | 4.5 | 80-90 | Polar, coordinating solvent. Can sometimes act as a competing ligand. |
| Dimethylformamide (DMF) | 36.7 | 6.0 | >95 | Highly polar, coordinating solvent. Often leads to the highest reaction rates. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 5.8 | >95 | Highly polar, strongly coordinating solvent. Can be difficult to remove after the reaction. |
Reaction Conditions (Hypothetical): this compound (1 mol%), triphenylphosphine (B44618) (4 mol%), sodium diethyl malonate (1.2 equiv.), allyl acetate (B1210297) (1 equiv.), room temperature.
Experimental Protocols
Protocol: Screening of Solvents for Palladium-Catalyzed Allylic Alkylation
This protocol provides a general procedure for screening various solvents to determine the optimal conditions for an allylic alkylation reaction using this compound.
Materials:
-
This compound
-
Phosphine (B1218219) ligand (e.g., triphenylphosphine)
-
Allylic substrate (e.g., allyl acetate)
-
Nucleophile (e.g., sodium diethyl malonate)
-
Anhydrous solvents for screening (e.g., Toluene, THF, DCM, DMF)
-
Schlenk flasks or similar reaction vessels
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere, add this compound (1 mol%) and the phosphine ligand (4 mol%).
-
Add the chosen anhydrous solvent (e.g., 5 mL for a 1 mmol scale reaction).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst. The solution should become homogeneous and may change color.
-
-
Reaction Setup:
-
In a separate Schlenk flask under an inert atmosphere, dissolve the nucleophile (1.2 mmol) in the same anhydrous solvent (5 mL).
-
Add the allylic substrate (1.0 mmol) to the nucleophile solution.
-
-
Reaction Initiation and Monitoring:
-
Transfer the prepared catalyst solution to the flask containing the substrate and nucleophile via a cannula or syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR).
-
-
Workup and Isolation:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Analysis and Comparison:
-
Analyze the purified product to determine the yield.
-
Compare the reaction times and yields obtained in the different solvents to identify the optimal conditions.
-
Visualizations
Caption: A typical experimental workflow for screening solvents.
Caption: Interplay of solvent properties and reaction outcomes.
managing decomposition of allylpalladium(ii) chloride dimer in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the decomposition of allylpalladium(II) chloride dimer in solution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Solution |
| Reaction fails to initiate or proceeds sluggishly. | Decomposition of the catalyst. | Ensure the this compound is a fine, yellow powder. If it has darkened or contains black particles, it may have decomposed. Use fresh, properly stored catalyst. Prepare the catalyst solution immediately before use under an inert atmosphere. |
| A black precipitate (palladium black) forms in the reaction mixture. | Catalyst decomposition due to air, moisture, or high temperatures. | Use anhydrous solvents and rigorously degas the reaction mixture. Maintain the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen). Avoid heating the catalyst solution above 60°C.[1] |
| Inconsistent reaction yields. | Inconsistent catalyst activity due to partial decomposition of the stock solution. | Avoid using stock solutions of the catalyst that have been stored for extended periods. It is best practice to prepare fresh solutions for each experiment or for a series of experiments on the same day.[2] |
| Color of the catalyst solution changes from yellow to dark brown or black. | This is a visual indicator of catalyst decomposition. | Discard the solution and prepare a fresh one using high-purity, anhydrous solvents and proper inert atmosphere techniques. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition in solution?
A1: The decomposition of this compound in solution is primarily caused by:
-
Exposure to Air and Moisture: The dimer is sensitive to both oxygen and water, which can lead to the formation of palladium(0) species (palladium black).[3]
-
Elevated Temperatures: Heating solutions containing the dimer, especially above 60°C, can induce thermal decomposition.[1]
-
Solvent Effects: While soluble in many organic solvents, the stability of the dimer can vary. Coordinating solvents can cleave the chloride bridges to form monomeric species, which may have different stabilities.
-
Extended Storage in Solution: Solutions of the dimer are not stable over long periods. It is recommended to prepare solutions fresh for each use. One study noted that the solid allyl derivative has a shorter shelf life than the methallyl derivative, with the formation of palladium metal observed after three months.[2]
Q2: How can I visually assess the quality of my solid this compound?
A2: High-quality this compound should be a pale yellow, crystalline solid. Any discoloration, particularly darkening to a grey or black color, indicates the presence of palladium black and suggests decomposition.
Q3: What is the recommended procedure for storing this compound?
A3: To ensure its stability, the solid dimer should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a temperature of 2-8°C.[3][4] It is also crucial to protect it from moisture.
Q4: How long can I store a solution of this compound?
A4: It is strongly recommended to prepare solutions of this compound immediately before use. There is no established shelf life for solutions, and their stability is dependent on the solvent, concentration, and handling conditions.
Q5: What are the common decomposition products of this compound?
A5: The most common decomposition product is palladium metal (Pd(0)), which typically appears as a black precipitate known as palladium black.[2] In the context of catalytic reactions, the formation of off-cycle and less reactive palladium(I) dimers can also be considered a form of decomposition with respect to the desired catalytic cycle.
Data Presentation
Table 1: Solubility and Qualitative Stability of this compound in Common Solvents
| Solvent | Solubility | Qualitative Stability | Notes |
| Benzene | Soluble | Moderate | Prepare fresh. |
| Chloroform | Soluble | Moderate | Prepare fresh. |
| Dichloromethane (DCM) | Soluble | Moderate | Commonly used for catalyst preparation in situ. Prepare fresh. |
| Tetrahydrofuran (THF) | Soluble | Moderate | Prepare fresh. |
| Acetone | Soluble | Lower | May be less stable due to the coordinating nature of acetone. |
| Methanol | Soluble | Lower | Risk of reaction with the solvent. |
| Water | Insoluble | N/A |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
-
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., THF, Dichloromethane)
-
Schlenk flask or a vial with a septum
-
Inert gas supply (Argon or Nitrogen)
-
Gas-tight syringe
-
-
Procedure:
-
Flame-dry the Schlenk flask or vial under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Quickly weigh the desired amount of this compound and add it to the flask.
-
Seal the flask and purge with inert gas for several minutes.
-
Using a gas-tight syringe, add the required volume of anhydrous, degassed solvent to the flask.
-
Gently swirl the flask to dissolve the dimer. The resulting solution should be yellow and clear.
-
Use the solution immediately for your reaction.
-
Protocol 2: Monitoring Decomposition using ¹H NMR Spectroscopy
-
Sample Preparation:
-
Prepare a solution of this compound in a deuterated, anhydrous solvent (e.g., CDCl₃, d₈-THF) in an NMR tube under an inert atmosphere.
-
Acquire an initial ¹H NMR spectrum. The characteristic peaks for the allyl protons should be well-resolved.
-
-
Monitoring:
-
Monitor the sample at regular intervals (e.g., every hour) or after subjecting it to specific conditions (e.g., exposure to air, gentle heating).
-
Decomposition can be inferred from the broadening or disappearance of the characteristic allyl proton signals and the potential appearance of new, unidentifiable peaks. The formation of a visible black precipitate of palladium metal is a clear sign of decomposition.
-
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Workflow for preparing a stable catalyst solution.
References
Technical Support Center: Allylpalladium(II) Chloride Dimer in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low reactivity in cross-coupling reactions using allylpalladium(II) chloride dimer as a precatalyst.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound slow or low-yielding?
A1: Low reactivity is often due to the formation of inactive off-cycle palladium(I) dimers. This occurs through a comproportionation reaction between the active monoligated Pd(0) species and the unreacted Pd(II) precatalyst.[1][2] This process sequesters the active catalyst, removing it from the catalytic cycle and reducing the overall reaction rate and yield.[1][3] The stability of these Pd(I) dimers can be influenced by the steric properties of the ancillary ligand and the substitution on the allyl group.[1]
Q2: How can I prevent the formation of inactive Pd(I) dimers and improve catalyst activity?
A2: Several strategies can mitigate the formation of these deleterious dimers and enhance reactivity:
-
Use of Sterically Bulky Ligands: Incorporating very bulky ligands, such as certain biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) (e.g., IPr), can sterically hinder the formation of the bridged Pd(I) dimer.[1][2]
-
Modification of the Allyl Group: Using precatalysts with substituted allyl groups (e.g., crotyl, cinnamyl, or 1-tert-butylindenyl) can increase the kinetic barrier to comproportionation.[2][3] Precatalysts like (η³-1-tert-butylindenyl)PdCl(L), often show higher activity because they are less prone to forming Pd(I) dimers.[1]
-
Facilitate Rapid Activation: Ensuring the rapid and efficient reduction of the Pd(II) precatalyst to the active Pd(0) species minimizes the time available for the unreacted Pd(II) complex to intercept the Pd(0) catalyst.[1] This can be achieved by choosing appropriate activators or reaction conditions.
Q3: Which type of ligand is generally more effective for overcoming low reactivity?
A3: Both phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands can be effective, but the key factor is steric bulk.
-
Bulky Phosphine Ligands: Biarylphosphine ligands like XPhos are often too sterically bulky to allow for significant dimer formation.[1]
-
NHC Ligands: While highly effective, some NHC ligands with moderate steric bulk, like IPr, can still be susceptible to Pd(I) dimer formation.[1] In such cases, using a precatalyst with a bulkier allyl group, such as tBuIndPd(IPr)Cl, is recommended as it shows the highest activity by resisting dimer formation.[1]
Q4: Can the choice of base influence the reaction rate?
A4: Yes, the base plays a critical role in the activation of the allylpalladium precatalyst to the active Pd(0) species.[2][4] The choice between a weak base (e.g., K₂CO₃) and a strong base (e.g., KOtBu) can affect the activation pathway and overall catalyst performance.[1] For copper-free Sonogashira reactions, an amine base is typically used.[5] The optimal base is often substrate-dependent and may require screening.
Q5: Are there any specific additives that can improve the reaction?
A5: Yes, certain additives can enhance catalyst performance. For instance, in Suzuki-Miyaura reactions involving arylsilanolates, triphenylphosphine (B44618) oxide has been used as a stabilizing ligand to improve yield and reproducibility.[3] In some cases, alkali metal silanolates can be used to effect a rapid and clean reduction of the this compound to the active Pd(0) species.[3][6]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution(s) |
| Low or No Conversion | Formation of inactive Pd(I) off-cycle dimers.[1][2][3] | 1. Switch to a precatalyst with a bulkier ancillary ligand (e.g., XPhos, SPhos).[1][2] 2. Use a precatalyst with a substituted allyl group (e.g., (η³-crotyl) or (η³-1-tert-butylindenyl)).[1][3] 3. Increase the rate of precatalyst activation by optimizing the base and solvent system. |
| Inefficient precatalyst activation to Pd(0). | 1. Screen different bases (e.g., K₂CO₃, KOtBu, Cs₂CO₃).[1] 2. Consider using an alternative reductant, such as an alkali metal silanolate, if compatible with your reaction.[3][6] 3. Ensure reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the catalyst. | |
| Reaction Starts but Stalls | Catalyst deactivation over time. | 1. The formation of Pd(I) dimers is a reversible process; increasing temperature may promote disproportionation back to the active catalyst, but can also lead to other decomposition pathways.[4] 2. Lower the catalyst loading. In some systems, higher concentrations can favor the bimolecular comproportionation reaction.[1] |
| Inconsistent Yields | Sensitivity to air, moisture, or impurities. | 1. Ensure all solvents and reagents are rigorously dried and degassed.[7] 2. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.[7] 3. Use high-purity reagents and catalyst. |
| Side Product Formation | Homocoupling of the boronic acid (in Suzuki reactions). | 1. Add the halide substrate in slight excess.[7] 2. Ensure rigorous exclusion of oxygen. |
| β-hydride elimination (especially with alkyl electrophiles). | 1. This is a known challenge with alkyl electrophiles.[8] Consider ligands that may alter the electronics of the palladium center or alternative catalytic systems if the problem persists. |
Data Presentation: Precatalyst Performance Comparison
The following table summarizes the performance of various allyl-type precatalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) and phenyl boronic acid, highlighting the impact of the allyl and ancillary ligand on reaction yield.
Table 1: Comparison of Precatalyst Yields with IPr Ligand Conditions: 0.5 mol% Pd catalyst, K₂CO₃ (2.0 equiv), Phenyl boronic acid (1.2 equiv), 80 °C, 6 hours.
| Precatalyst | Yield (%)[1] |
| tBuIndPd(IPr)Cl | > 80% |
| CinnamylPd(IPr)Cl | < 80% |
| CrotylPd(IPr)Cl | < 80% |
| AllylPd(IPr)Cl | < 80% |
Table 2: Comparison of Precatalyst Yields with XPhos Ligand Conditions: 0.5 mol% Pd catalyst, K₂CO₃ (2.0 equiv), Phenyl boronic acid (1.2 equiv), 80 °C, 6 hours.
| Precatalyst | Yield (%)[1] |
| tBuIndPd(XPhos)Cl | ~95% |
| AllylPd(XPhos)Cl | ~90% |
| CinnamylPd(XPhos)Cl | ~75% |
| CrotylPd(XPhos)Cl | ~65% |
Note: The higher yields observed with tBuIndPd(L)Cl precatalysts are attributed to their resistance to forming inactive Pd(I) dimers.[1]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative example for conducting a Suzuki-Miyaura reaction using an allylpalladium-based precatalyst.[1][9]
Materials:
-
This compound or a derivative precatalyst (e.g., (η³-allyl)Pd(L)Cl)
-
Ancillary ligand (if not pre-ligated)
-
Aryl halide (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Base (e.g., K₂CO₃, KOtBu) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane, Toluene)
-
Inert atmosphere glovebox or Schlenk line equipment
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas (Argon), add the palladium precatalyst (e.g., 0.5 - 2 mol % Pd), the ancillary ligand (if required), the base, and the arylboronic acid reagent to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
If the aryl halide is a solid, add it to the vessel at this stage.
-
Seal the reaction vessel. If using a Schlenk flask, evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe. If the aryl halide is a liquid, add it via syringe at this point.
-
Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 40 - 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 1 - 24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Visualizations
Figure 1. The cross-coupling catalytic cycle and the off-cycle pathway leading to inactive Pd(I) dimers.
Figure 2. A troubleshooting workflow for addressing low reactivity in cross-coupling reactions.
Figure 3. Key factors influencing the reactivity of this compound precatalyst systems.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
identifying inactive palladium(I) dimer formation from allylpalladium(ii) chloride dimer
Technical Support Center: Palladium Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allylpalladium(II) chloride dimer. The focus is on identifying and preventing the formation of inactive palladium(I) dimers, a common issue that can impede catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the inactive palladium(I) dimer, and why does it form?
A1: The inactive palladium(I) dimer, often represented as [(μ-allyl)(μ-Cl)Pd₂(L)₂], is a dinuclear complex where two palladium atoms are in a +1 oxidation state. It is typically formed through a comproportionation reaction between a catalytically active Pd(0) species and an allylpalladium(II) complex.[1][2][3] This formation is considered a deleterious or nonproductive off-cycle pathway in many cross-coupling reactions because it removes the active Pd(0) catalyst from the reaction mixture.[1][4]
Q2: How can I visually identify the formation of the palladium(I) dimer?
A2: While not always definitive, a color change in your reaction mixture can indicate a change in the palladium species. This compound is a pale yellow, crystalline solid.[5][6][7] The formation of different palladium species, including the Pd(I) dimer or palladium black (metallic palladium), can lead to a darkening of the reaction mixture, sometimes turning reddish-brown or black. However, spectroscopic methods are required for conclusive identification.
Q3: What are the key spectroscopic techniques to confirm the presence of a Pd(I) dimer?
A3: The most effective method for identifying Pd(I) dimers is ³¹P NMR spectroscopy , especially when using phosphine (B1218219) ligands. The formation of the dimer will result in new signals in the ³¹P NMR spectrum, which are distinct from the signals of the Pd(II) precursor or any free phosphine ligand.[3] X-ray crystallography can provide unambiguous structural confirmation of the dimeric species.[8] Additionally, Electron Paramagnetic Resonance (EPR) spectroscopy can be used to characterize paramagnetic Pd(I) species.[8]
Q4: What reaction conditions promote the formation of the inactive Pd(I) dimer?
A4: The formation of the Pd(I) dimer is influenced by several factors:
-
Ligand Steric Hindrance: Less sterically bulky ligands can favor the formation of the stable dimeric structure.[9] Conversely, increasing the steric bulk on the ligand or the allyl group can create a larger kinetic barrier to this comproportionation, thus favoring the active catalytic cycle.[1][4][9]
-
Presence of Pd(0) and Pd(II): The dimer forms from the reaction between Pd(0) and Pd(II) species.[2][3] Conditions that lead to a buildup of both species can increase the likelihood of dimer formation.
-
Solvent and Additives: The choice of solvent and additives can influence the stability and reactivity of the various palladium species in solution.[3]
Q5: How can I prevent or minimize the formation of the inactive Pd(I) dimer?
A5: To minimize the formation of the inactive Pd(I) dimer, consider the following strategies:
-
Ligand Selection: Employ sterically demanding ligands. This can destabilize the Pd(I) dimer, making its formation less favorable and accelerating the release of the active Pd(0) species.[4][9]
-
Precatalyst Choice: Using substituted allyl ligands on the Pd(II) precatalyst, such as crotyl or cinnamyl, can increase the kinetic barrier to the formation of the Pd(I) dimer.[1]
-
Reaction Conditions: Carefully optimize reaction conditions, such as temperature and concentration, to favor the catalytic cycle over the off-cycle dimer formation.
Q6: Can the inactive Pd(I) dimer be converted back to an active catalyst?
A6: In some cases, the formation of the Pd(I) dimer is a reversible process. The dimer can disproportionate back to the active L-Pd(0) and the ligated allylpalladium(II) complex, re-entering the catalytic cycle.[4] However, in other situations, the dimer can be quite stable or even precipitate out of the reaction mixture, effectively sequestering the palladium catalyst.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reaction stalls or shows low conversion. | Formation of an inactive Pd(I) dimer, removing the active Pd(0) catalyst from the cycle.[1][4] | 1. Analyze an aliquot of the reaction mixture by ³¹P NMR to check for new palladium species. 2. Consider re-optimizing the reaction with a more sterically hindered phosphine ligand or a substituted allylpalladium(II) precatalyst.[1][9] |
| A dark precipitate forms in the reaction vessel. | This could be the precipitation of an insoluble Pd(I) dimer or the formation of palladium black (Pd metal).[2] | 1. Attempt to redissolve the precipitate in a coordinating solvent for analysis. 2. If Pd(I) dimer formation is confirmed, adjust reaction conditions (e.g., ligand, solvent) to improve its solubility and lability.[2] |
| Inconsistent catalytic activity between batches. | The purity and stability of the this compound can affect the reaction. The compound can decompose over time, especially the allyl derivative compared to the methallyl derivative.[10] | 1. Ensure the this compound is pure and has been stored correctly. 2. Consider recrystallizing the precatalyst before use. 3. Synthesize the precatalyst fresh if decomposition is suspected. |
Quantitative Data
Table 1: Spectroscopic and Structural Data for Palladium Complexes
| Complex Type | Compound | ³¹P NMR Shift (ppm) | Key Bond Lengths (Å) | Reference |
| Pd(II) Precursor | [(tBuXantphos)PdIICl]⁺ | Not Applicable | Pd–Cl: 2.269 | [8] |
| Pd(I) Species | [(tBuXantphos)PdICl] | Not Applicable | Pd–Cl: 2.472 | [8] |
| Pd(II) Precursor | [(tBuXantphos)PdIIBr]⁺ | Not Applicable | Pd–Br: 2.392 | [8] |
| Pd(I) Species | [(tBuXantphos)PdIBr] | Not Applicable | Pd–Br: 2.581 | [8] |
| Pd(I) Dimer | (μ-allyl)Pd₂(SPhos)₂(μ-Cl) | Not Reported | Pd–Pd–P angle: 154.7° | [4] |
Note: ³¹P NMR shifts are highly dependent on the specific ligand and solvent used.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from established synthetic procedures.[5][6][10]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Sodium chloride (NaCl)
-
Allyl chloride
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Chloroform (B151607) (CHCl₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Carbon monoxide (CO) gas
Procedure:
-
In a round-bottom flask equipped with a stir bar, combine PdCl₂ (1 equivalent) and NaCl (2 equivalents) in a mixture of methanol and water.
-
Stir the mixture until the solids dissolve, forming an aqueous solution of Na₂PdCl₄. This is indicated by a change in color from a slurry to a reddish-brown solution.[10]
-
Add an excess of allyl chloride (approximately 3 equivalents) to the solution.
-
Purge the solution with carbon monoxide (CO) gas by bubbling it through the mixture.
-
Continue stirring for approximately 1 hour. During this time, the color of the solution will change from reddish-brown to yellow, and a yellow solid will precipitate.[10]
-
Pour the yellow suspension into a larger volume of water.
-
Extract the product into chloroform. Repeat the extraction three times.
-
Combine the organic layers and wash them with water.
-
Dry the chloroform extract over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent in vacuo to yield the this compound as a yellow solid.[10]
-
The product can be further purified by recrystallization from a chloroform/hexane layered system.[10]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Observation of Palladium(I) in Aerobic Oxidation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis with Palladium(I) Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]
- 6. Allylpalladium_chloride_dimer [chemeurope.com]
- 7. Page loading... [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. cssp.chemspider.com [cssp.chemspider.com]
Technical Support Center: Optimizing Reactions with Allylpalladium(II) Chloride Dimer
Welcome to the technical support center for allylpalladium(II) chloride dimer. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Question: My reaction is sluggish or fails to proceed to completion. What are the common causes and how can I troubleshoot this?
Answer:
Low or no catalytic activity is a frequent issue in palladium-catalyzed reactions. Several factors can contribute to this problem, primarily related to the generation and stability of the active Pd(0) species.
Troubleshooting Steps:
-
Catalyst Activation: this compound is a Pd(II) precatalyst and must be reduced in situ to the active Pd(0) catalyst. Ensure your reaction conditions facilitate this reduction. The choice of solvent, base, and temperature are critical.[1][2] Protic solvents like methanol (B129727) can assist in the activation process.[3]
-
Exclusion of Oxygen and Moisture: The active Pd(0) species is sensitive to oxygen and can be readily oxidized and deactivated. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous and properly degassed.[2][4]
-
Ligand Selection: The nature of the ancillary ligand is crucial for both catalyst activity and stability. For many cross-coupling reactions, particularly Suzuki-Miyaura, the use of bulky electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) is recommended to promote oxidative addition and reductive elimination steps in the catalytic cycle.[3][4][5]
-
Formation of Inactive Pd(I) Dimers: A common deactivation pathway is the comproportionation of the Pd(II) precatalyst and the active Pd(0) species to form inactive Pd(I) dimers.[3][6][7] This is particularly prevalent with less sterically bulky ligands.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Question: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent it?
Answer:
The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition.[2] This occurs when the active Pd(0) species aggregates and precipitates out of the solution, rendering it catalytically inactive.
Troubleshooting Steps:
-
Ligand Steric Bulk: Insufficiently bulky ligands may not adequately stabilize the monoligated Pd(0) active species, leading to aggregation. Switching to a bulkier ligand can often mitigate this issue.[3]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If palladium black is observed, consider running the reaction at a lower temperature.
-
Substrate Purity: Impurities in the starting materials can sometimes act as poisons to the catalyst, leading to decomposition.[2] Ensure high purity of all reagents.
Issue 3: Poor Reproducibility
Question: My reaction results are inconsistent between batches. What factors should I investigate?
Answer:
Poor reproducibility can stem from several subtle variations in experimental setup and reagents.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure consistent and rigorous exclusion of air and moisture from your reaction setup. Variations in the effectiveness of degassing or the integrity of the inert atmosphere can lead to inconsistent results.[2]
-
Reagent Quality: The purity of reagents, including the palladium precatalyst, ligands, base, and substrates, should be consistent across all experiments. The age and storage conditions of reagents can also impact their reactivity.[8]
-
Stirring Rate: In heterogeneous reaction mixtures, the stirring rate can affect the reaction kinetics. Ensure consistent and efficient stirring.[9]
Quantitative Data Summary
The choice of ligand and reaction conditions significantly impacts the yield of cross-coupling reactions. Below are tables summarizing the performance of different this compound-based precatalysts in Suzuki-Miyaura reactions.
Table 1: Effect of Ancillary Ligand on Suzuki-Miyaura Coupling Yield
Reaction: 4-chlorotoluene (B122035) with phenylboronic acid.
| Precatalyst | Ligand | Base | Yield (%) after 6h |
| (η³-allyl)PdCl(IPr) | IPr | K₂CO₃ | <10 |
| (η³-crotyl)PdCl(IPr) | IPr | K₂CO₃ | <10 |
| (η³-cinnamyl)PdCl(IPr) | IPr | K₂CO₃ | ~20 |
| (η³-1-tert-butylindenyl)PdCl(IPr) | IPr | K₂CO₃ | >95 |
| (η³-crotyl)PdCl(XPhos) | XPhos | K₂CO₃ | ~30 |
| (η³-cinnamyl)PdCl(XPhos) | XPhos | K₂CO₃ | ~40 |
| (η³-1-tert-butylindenyl)PdCl(XPhos) | XPhos | K₂CO₃ | >95 |
Data adapted from reference[3]. Yields are approximate and for comparative purposes.
Table 2: Influence of Base on Suzuki-Miyaura Coupling Yield with XPhos Ligand
Reaction: 4-chlorotoluene with phenylboronic acid.
| Precatalyst | Base | Yield (%) after 1h |
| (η³-1-tert-butylindenyl)PdCl(XPhos) | K₂CO₃ | ~80 |
| (η³-1-tert-butylindenyl)PdCl(XPhos) | KOtBu | >95 |
| (η³-1-tert-butylindenyl)PdCl(XPhos) | K₃PO₄ | >95 |
Data adapted from reference[3]. Yields are approximate and for comparative purposes.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Appropriate phosphine or NHC ligand (e.g., XPhos, IPr)
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄, KOtBu)
-
Anhydrous solvent (e.g., THF, dioxane, toluene, methanol)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the this compound and the ligand.
-
Add the anhydrous solvent and stir the mixture for a few minutes to allow for complex formation.
-
Add the aryl chloride, arylboronic acid, and the base to the reaction flask.
-
If using a solid base, ensure it is finely powdered and dry.
-
Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
This is a generalized procedure. For a more detailed experimental setup, refer to the conditions described in the literature.[3][10]
Visualizations
Catalytic Cycle and Deactivation Pathway
The following diagram illustrates the generally accepted catalytic cycle for Suzuki-Miyaura cross-coupling and the off-cycle deactivation pathway leading to the formation of inactive Pd(I) dimers.
Figure 1. Simplified catalytic cycle for Suzuki-Miyaura cross-coupling and the catalyst deactivation pathway.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common issues encountered during reactions with this compound.
Figure 2. A step-by-step guide to troubleshooting common reaction problems.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. usbio.net [usbio.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting poor regioselectivity in allylic substitution
Welcome to the technical support center for allylic substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding poor regioselectivity in allylic substitution experiments.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed allylic substitution is giving a mixture of linear and branched products. How can I favor the linear product?
A1: Poor regioselectivity in palladium-catalyzed allylic substitution, where the linear (less substituted) product is typically favored, can arise from several factors. The selectivity of these reactions is influenced by a complex interplay of steric and electronic effects dictated by the ligand, substrate, nucleophile, and solvent.[1][2]
Troubleshooting Steps:
-
Ligand Choice: The ligand is a primary driver of regioselectivity. For high linear selectivity, monodentate phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are often effective.[3] Bulky ligands can sterically hinder the approach of the nucleophile to the more substituted carbon of the π-allyl intermediate, thus favoring attack at the less hindered terminus to yield the linear product.[1]
-
Nucleophile Size: Sterically demanding nucleophiles will preferentially attack the less hindered terminal position of the π-allyl palladium intermediate, leading to the linear product.[4]
-
Solvent: The choice of solvent can influence the isomerization of the π-allyl intermediate and the aggregation of the nucleophile, which in turn affects regioselectivity.[1] Experimenting with different solvents can be beneficial.
-
Leaving Group: The nature of the leaving group can also play a role, influencing the ionization step and the conformation of the resulting π-allyl complex.[2]
Q2: I am trying to synthesize the branched (more substituted) product using a palladium catalyst, but I'm observing low selectivity. What should I do?
A2: While palladium catalysts generally favor linear products, achieving high selectivity for the branched isomer is possible by carefully tuning the reaction conditions.[5]
Troubleshooting Steps:
-
Ligand Selection: This is the most critical parameter. Ligands that are sterically less demanding but have specific electronic properties can favor the formation of the branched product. Bidentate phosphine ligands with small bite angles, such as dppe (1,2-bis(diphenylphosphino)ethane) and dppp (B1165662) (1,3-bis(diphenylphosphino)propane), have been shown to promote the formation of the branched product in certain systems.[3] Some chiral P,S ligands have also been reported to give unusually high branched selectivity.[5]
-
Substrate Control: The structure of the allylic substrate itself has a significant impact. Substrates that can form a more stable carbocation at the more substituted position during the oxidative addition step may show a higher propensity to yield the branched product.
-
"Hard" vs. "Soft" Nucleophiles: The nature of the nucleophile is crucial. "Soft" nucleophiles (pKa of conjugate acid < 25) typically attack the allyl group directly, with regioselectivity governed by sterics and electronics of the allyl fragment. "Hard" nucleophiles (pKa > 25) may attack the metal center first, which can alter the regiochemical outcome.[4][6]
Q3: I am using an iridium catalyst to obtain the branched product, but the regioselectivity is poor. How can I optimize this?
A3: Iridium-catalyzed allylic substitutions are known for their high selectivity for the branched, chiral product, a complementary outcome to palladium catalysis.[7][8][9] If you are experiencing poor regioselectivity, consider the following:
Troubleshooting Steps:
-
Ligand Integrity and Choice: Phosphoramidite ligands are commonly used in iridium catalysis to achieve high branched selectivity.[7][8] Ensure the ligand is pure and has not degraded. The structure of the ligand is critical; even small changes can significantly impact selectivity.
-
Catalyst Activation: The active iridium catalyst is often formed in situ. Ensure that the precatalyst ([Ir(COD)Cl]₂) and the ligand are combined under appropriate conditions to form the active catalytic species.[10]
-
Reaction Conditions: Factors such as solvent, temperature, and additives can influence the reaction. For instance, in some cases, biphasic conditions have been shown to be essential for successful transformation.[11]
-
Leaving Group: While carbonates and acetates are common, phosphates have been shown to be superior leaving groups in some iridium-catalyzed systems, leading to higher yields and selectivities.[12]
Q4: Can the leaving group influence the regioselectivity of my allylic substitution?
A4: Yes, the leaving group can have a significant effect on regioselectivity, particularly in palladium-catalyzed reactions with alkyl-substituted substrates.[2] The leaving group influences the ionization step, which is the formation of the (π-allyl)palladium intermediate. Different leaving groups can lead to different conformations of this intermediate, which in turn can direct the nucleophilic attack to a specific terminus.[2] Therefore, screening different leaving groups (e.g., acetate, carbonate, phosphate, chloride) can be a valuable optimization strategy.
Troubleshooting Workflow
Here is a general workflow to troubleshoot poor regioselectivity in allylic substitution reactions.
Caption: A troubleshooting workflow for addressing poor regioselectivity.
Factors Influencing Regioselectivity
The regiochemical outcome of an allylic substitution is determined by a delicate balance of several factors. Understanding these factors is key to troubleshooting and optimizing your reaction.
Caption: Key factors that control regioselectivity in allylic substitution.
Data on Ligand Effects on Regioselectivity
The choice of ligand is paramount in controlling the regioselectivity. Below are tables summarizing the effect of different ligands on the branched-to-linear product ratio in palladium- and iridium-catalyzed allylic substitutions.
Table 1: Ligand Effects in Palladium-Catalyzed Allyl-Allyl Cross-Coupling
Reaction of cinnamyl t-butyl carbonate with allylboronic acid pinacol (B44631) ester.[3]
| Entry | Ligand | Bite Angle (°) | Yield (%) | Branched:Linear Ratio |
| 1 | PPh₃ | - | 96 | 1:>20 |
| 2 | dppbenzene | 83 | 70 | 97:3 |
| 3 | dppe | 85 | 77 | 98:2 |
| 4 | dppp | 91 | 80 | 97:3 |
| 5 | dppf | 96 | 43 | 94:6 |
| 6 | dppb | 98 | 77 | 38:62 |
| 7 | DPEphos | 102 | 58 | 72:28 |
| 8 | Xantphos | 109 | >95% conv. | 53:47 |
Table 2: Regioselectivity in Iridium-Catalyzed Allylic Substitution of Trisubstituted Allylic Electrophiles
Reaction of various allylic electrophiles with silyl (B83357) ketene (B1206846) acetal.[12]
| Entry | Allylic Electrophile Leaving Group | Branched:Linear Ratio | Yield (%) |
| 1 | Methyl Carbonate | 3:1 (γ:α) | 17 |
| 2 | Trifluoroacetate | No substantial yield | - |
| 3 | t-Butyl Carbonate | No substantial yield | - |
| 4 | Trichloroethyl Carbonate | No substantial yield | - |
| 5 | Ethyl Phosphate | 5:1 (γ:α) | 73 |
Experimental Protocols
Protocol: General Procedure for Ligand Screening to Optimize Regioselectivity
This protocol provides a general framework for screening different ligands to optimize the regioselectivity of an allylic substitution reaction.
1. Materials and Setup:
-
A series of well-characterized ligands (e.g., monodentate phosphines, bidentate phosphines with varying bite angles, phosphoramidites).
-
Metal precatalyst (e.g., [Pd₂(dba)₃], [Ir(COD)Cl]₂).
-
Allylic substrate, nucleophile, and appropriate anhydrous solvent.
-
An array of reaction vials or a parallel synthesis apparatus.[13]
-
Standard inert atmosphere techniques (Schlenk line or glovebox).
2. Reaction Setup (Parallel Screening):
-
In an inert atmosphere, add the metal precatalyst and the respective ligand to each reaction vial. The metal-to-ligand ratio may need to be optimized (e.g., 1:1, 1:2, 1:4).
-
Add the anhydrous solvent to each vial, followed by the allylic substrate.
-
In a separate flask, prepare a solution of the nucleophile and any necessary base.
-
Initiate the reactions by adding the nucleophile solution to each vial.
-
Stir the reactions at the desired temperature for a set period.
3. Monitoring and Analysis:
-
Monitor the progress of the reactions by TLC or GC-MS.
-
Upon completion, quench the reactions appropriately.
-
Work up each reaction mixture to isolate the crude product.
-
Determine the branched-to-linear product ratio for each reaction using ¹H NMR spectroscopy or GC analysis.
4. Optimization:
-
Based on the initial screening results, select the most promising ligand(s) for further optimization of other reaction parameters (temperature, solvent, concentration, additives).
This systematic approach allows for the efficient identification of the optimal ligand and conditions to achieve the desired regioselectivity in your allylic substitution reaction.[14]
References
- 1. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influences on the regioselectivity of palladium-catalyzed allylic alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched/linear selectivity in palladium-catalyzed allyl-allyl cross-couplings: The role of ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 7. Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances and applications of iridium-catalysed asymmetric allylic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. ethz.ch [ethz.ch]
- 12. escholarship.org [escholarship.org]
- 13. selectscience.net [selectscience.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Palladium Precatalysts: Allylpalladium(II) Chloride Dimer vs. Palladium Acetate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal palladium precatalyst is a critical decision in the synthesis of complex molecules. This guide provides an in-depth, data-driven comparison of two commonly employed precatalysts: allylpalladium(II) chloride dimer and palladium acetate (B1210297). We will delve into their performance in Suzuki-Miyaura and Heck cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic insights to inform your catalyst choice.
The efficiency of a palladium-catalyzed cross-coupling reaction is profoundly influenced by the nature of the palladium precursor. This compound and palladium acetate are both widely utilized Pd(II) sources that, upon in situ reduction to Pd(0), enter the catalytic cycle. However, their distinct structures and activation pathways can lead to significant differences in catalytic activity, stability, and overall reaction performance.
Performance in Suzuki-Miyaura Coupling: A Quantitative Comparison
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The choice of precatalyst can significantly impact reaction yields and efficiency. Below is a summary of comparative data for the Suzuki-Miyaura coupling of various aryl chlorides with boronic acids, highlighting the performance of in-situ generated catalysts from this compound and palladium acetate under identical reaction conditions.
| Reaction/Substrates | Ligand | Base | Catalyst System | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 4-chlorotoluene + phenylboronic acid | XPhos | K₂CO₃ | This compound / XPhos | 0.5 | 18 | ~5 | [1] |
| 4-chlorotoluene + phenylboronic acid | XPhos | K₂CO₃ | Palladium Acetate / XPhos | 0.5 | 18 | ~65 | [1] |
| 4-chlorotoluene + phenylboronic acid | XPhos | KOtBu | This compound / XPhos | 0.5 | 18 | ~10 | [1] |
| 4-chlorotoluene + phenylboronic acid | XPhos | KOtBu | Palladium Acetate / XPhos | 0.5 | 18 | ~80 | [1] |
| 2-chloro-4,6-dimethoxypyrimidine + benzo[b]furan-2-boronic acid | XPhos | K₃PO₄ | This compound / XPhos | 1 | 6 | ~10 | [1] |
| 2-chloro-4,6-dimethoxypyrimidine + benzo[b]furan-2-boronic acid | XPhos | K₃PO₄ | Palladium Acetate / XPhos | 1 | 6 | ~60 | [1] |
Data Summary: The presented data suggests that for the Suzuki-Miyaura coupling of both simple and more complex aryl chlorides, catalyst systems generated in situ from palladium acetate generally outperform those derived from this compound under the tested conditions. This is evident from the significantly higher yields obtained with palladium acetate across different bases and substrates. The difference in performance can be attributed to several factors, including the mechanism of activation and the propensity of allyl-based precatalysts to form inactive palladium(I) dimers, which sequester the active catalyst.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any synthetic procedure. Below are representative protocols for Suzuki-Miyaura and Heck reactions using both palladium precatalysts.
Experimental Protocol 1: Suzuki-Miyaura Coupling with Palladium Acetate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using palladium acetate as the precatalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, arylboronic acid, potassium phosphate, palladium acetate, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol 2: Suzuki-Miyaura Coupling with this compound
This protocol is adapted from studies comparing different palladium precatalysts and outlines a procedure for Suzuki-Miyaura coupling using this compound.[1]
Materials:
-
Aryl chloride (0.5 mmol)
-
Arylboronic acid (0.55 mmol)
-
This compound ([(η³-C₃H₅)PdCl]₂, 0.0025 mmol, 0.5 mol% Pd)
-
Phosphine ligand (e.g., XPhos, 0.005 mmol, 1 mol%)
-
Potassium tert-butoxide (KOtBu, 0.75 mmol)
-
1,4-Dioxane (B91453) (1 mL)
Procedure:
-
In a glovebox, add the this compound and XPhos to a vial.
-
Add 1,4-dioxane and stir the mixture for 10 minutes at room temperature to allow for in situ catalyst formation.
-
In a separate vial, add the aryl chloride, arylboronic acid, and potassium tert-butoxide.
-
Transfer the catalyst solution to the vial containing the substrates and base.
-
Seal the vial and heat the reaction mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature and determine the yield by GC analysis using an internal standard.
-
For isolation, the reaction can be quenched with water, extracted with an organic solvent, dried, and purified by chromatography.
Experimental Protocol 3: Heck Reaction with Palladium Acetate
The following is a typical protocol for the Heck reaction of an aryl bromide with styrene (B11656) catalyzed by palladium acetate.[3]
Materials:
-
4-Bromophenol (B116583) (1.5 g, 8.7 mmol)
-
Styrene (1.1 g, 10.8 mmol)
-
Palladium(II) acetate (0.020 g, 0.087 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (0.16 g, 0.52 mmol)
-
Triethylamine (10 mL)
Procedure:
-
To a solution of 4-bromophenol in triethylamine, add styrene, tri(o-tolyl)phosphine, and palladium(II) acetate at room temperature.
-
Stir the reaction mixture at 100 °C overnight under a nitrogen atmosphere.
-
Cool the mixture and add 1 M HCl (aq) at a temperature below 15 °C.
-
Extract the mixture with diethyl ether.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization.[3]
Experimental Protocol 4: Heck Reaction with this compound
While less common than palladium acetate for Heck reactions, this compound can be employed as a precatalyst. This protocol outlines a potential procedure.
Materials:
-
Aryl iodide (1.0 mmol)
-
Alkene (e.g., butyl acrylate, 1.5 mmol)
-
This compound (0.01 mmol, 1 mol% Pd)
-
Ligand (e.g., triphenylphosphine, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF, 5 mL)
Procedure:
-
To a Schlenk tube, add the aryl iodide, this compound, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed DMF and the alkene.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography.
Mechanistic Considerations and Visualizations
The divergence in performance between the two precatalysts can be largely explained by their different activation pathways and the stability of the resulting catalytic species.
Palladium Acetate Activation: Palladium acetate is typically reduced to the active Pd(0) species by a phosphine ligand, an amine base, or a reaction component. This process is generally efficient and leads directly to the catalytically active L₂Pd(0) complex, which can then enter the catalytic cycle.
This compound Activation: The activation of this compound is more complex. The dimer first reacts with a ligand (L) to form a monomeric (η³-allyl)Pd(L)Cl complex. This monomer is then reduced to the active L-Pd(0) species. However, a significant off-cycle reaction can occur where the (η³-allyl)Pd(L)Cl monomer comproportionates with the newly formed L-Pd(0) to generate a catalytically inactive or less active [Pd(I)]₂ dimer.[1][2] This sequesters the active catalyst and can lead to lower overall reaction efficiency.
Caption: Activation of this compound and the competing off-cycle deactivation pathway.
The standard catalytic cycle for a Suzuki-Miyaura reaction, once the active Pd(0) species is formed, is depicted below. This cycle is common to both precatalysts after their initial activation.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both this compound and palladium acetate are effective precatalysts for cross-coupling reactions. However, for Suzuki-Miyaura couplings, particularly with more challenging aryl chloride substrates, palladium acetate often provides superior performance in terms of reaction yield . This is likely due to a more straightforward activation mechanism and the avoidance of the formation of inactive Pd(I) dimers, a known deactivation pathway for allyl-based precatalysts.
For Heck reactions, both catalysts are viable options, with palladium acetate being more commonly reported in the literature. The choice of catalyst should always be considered in the context of the specific substrates, ligands, and reaction conditions. For routine and robust cross-coupling reactions, palladium acetate with an appropriate ligand remains a highly reliable choice. This compound may be advantageous in specific applications where its unique activation properties can be leveraged, but careful optimization is required to mitigate potential deactivation pathways.
This guide serves as a starting point for catalyst selection. It is always recommended to perform a small-scale reaction screening to determine the optimal precatalyst and conditions for your specific synthetic challenge.
References
- 1. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. TCI Practical Example: Palladium(II) Acetate-catalyzed Heck Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Guide to Palladium Precatalysts: Allylpalladium(II) Chloride Dimer vs. Modern Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate palladium precatalyst is a critical decision that significantly influences the efficiency, scope, and reproducibility of cross-coupling reactions. This guide provides an objective comparison of the well-established allylpalladium(II) chloride dimer with other prominent classes of palladium precatalysts, including Buchwald palladacycles and PEPPSI complexes. The performance of these catalysts in key synthetic transformations—Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions—is evaluated with supporting experimental data.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials.[1][2] The efficacy of these transformations hinges on the generation of a catalytically active Pd(0) species from a more stable Pd(II) precatalyst.[3] this compound, a yellow, air-stable solid, has long been a workhorse in this field, valued for its commercial availability and versatility.[4] However, the landscape of palladium precatalysts has evolved significantly, with the development of sophisticated systems designed for higher activity, broader substrate scope, and improved operational simplicity.[5][6]
This guide will delve into a direct comparison of this compound with modern precatalysts, focusing on their practical application in widely used cross-coupling reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, serves as an excellent benchmark for comparing precatalyst performance. The choice of precatalyst can dramatically impact reaction yields and rates, particularly with challenging substrates like sterically hindered or electron-rich aryl chlorides.
A comparative study on the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid highlights the differences in efficiency between various precatalyst systems. While in-situ generated catalysts from palladium acetate (B1210297) can be effective, their performance is highly dependent on the ligand-to-metal ratio. In contrast, well-defined allyl-based precatalysts often exhibit more consistent results.[7]
| Precatalyst System | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| [Pd(allyl)Cl]₂ / IPr | IPr | K₂CO₃ | MeOH/THF | 6 | < 80 | [5] |
| ᵗBuIndPd(IPr)Cl | IPr | K₂CO₃ | MeOH/THF | 6 | > 80 | [5] |
| [Pd(allyl)Cl]₂ / XPhos | XPhos | K₂CO₃ | MeOH/THF | Not specified | Lower Activity | [5] |
| ᵗBuIndPd(XPhos)Cl | XPhos | K₂CO₃ | MeOH/THF | Not specified | Highest Activity | [5] |
| XPhos Pd G3 | XPhos | K₃PO₄ | Toluene (B28343)/H₂O | 0.5 | High | [6] |
Table 1: Comparison of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid. [5][6][7]
Notably, the performance of allyl-based precatalysts can be influenced by the formation of inactive palladium(I) dimers, an off-cycle species that sequesters the active catalyst.[5][8] The structure of the allyl ligand itself plays a crucial role, with substituted allyl ligands like crotyl or cinnamyl sometimes offering improved activity by retarding the formation of these inactive dimers.[8] In contrast, Buchwald's G3 and G4 precatalysts are designed for rapid and quantitative generation of the active Pd(0) catalyst, often leading to superior performance, especially with challenging substrates.[6]
Performance in Heck Coupling
The Heck reaction, for the formation of carbon-carbon bonds between an alkene and an aryl halide, is another critical transformation where catalyst choice is paramount. This compound is a competent catalyst for this reaction.[9] However, more specialized precatalysts can offer advantages in terms of reaction efficiency and substrate scope.
While direct, quantitative side-by-side comparisons in the literature are less common for the Heck reaction than for Suzuki-Miyaura, the general trend indicates that well-defined precatalysts with bulky, electron-rich ligands often outperform simpler systems, particularly for less reactive aryl chlorides.
| Precatalyst System | Substrate 1 | Substrate 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| [Pd(allyl)Cl]₂ | Aryl Halide | Alkene | Various | Various | Various | Good | [9] |
| PEPPSI-IPr | Aryl Chloride | Alkene | K₂CO₃ | Dioxane | 120 | High | [10] |
Table 2: General Performance Comparison in Heck Coupling Reactions. [9][10]
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, for instance, have demonstrated high activity in the Heck coupling of aryl chlorides.[10]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The development of this reaction has been marked by the evolution of highly specialized catalyst systems. While this compound can be used, the Buchwald precatalysts, specifically designed for this transformation, generally provide superior results, especially for challenging couplings.[11]
The use of bulky, electron-rich biarylphosphine ligands is a hallmark of the Buchwald systems, facilitating the key steps of the catalytic cycle.[11]
| Precatalyst System | Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| [Pd(allyl)Cl]₂ / ligand | Aryl Chloride | Primary/Secondary Amine | NaOᵗBu | Toluene | 80-110 | Moderate | [11] |
| BrettPhos Pd G3 | 4-Haloanisole | Primary/Secondary Amine | NaOᵗBu | Toluene | 80 | Excellent | [6] |
| EPhos Pd G4 | Aryl Halide | Primary Amine | NaOᵗBu | Toluene | 100 | High | [6] |
Table 3: Comparison of Palladium Precatalysts in Buchwald-Hartwig Amination. [6][11]
The third and fourth generations of Buchwald precatalysts (G3 and G4) are particularly effective, demonstrating high turnover numbers and accommodating a broad range of substrates, including aryl chlorides.[6]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid: [7]
To a reaction vessel are added 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the specified base (0.55 M). The palladium precatalyst is then added at a concentration of 0.0025 M. For in-situ systems, the appropriate amount of ligand is also added. The reaction is carried out in a solvent system of methanol (B129727) (0.95 mL) and THF (0.05 mL). The mixture is stirred at a controlled temperature for the specified time. Product yield is determined by gas chromatography with a flame ionization detector (FID) using naphthalene (B1677914) as an internal standard.
General Protocol for Buchwald-Hartwig Amination: [11]
In an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine (B1218219) ligand (e.g., XPhos, 0.04 equiv), and a strong base (e.g., NaOᵗBu, 1.4 equiv). Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the mixture is stirred for several minutes to form the active catalyst. The aryl halide (1.0 equiv) and the amine (1.2 equiv) are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and monitored. Upon completion, the reaction is cooled, quenched with water, and the product is extracted and purified.
Activation Pathways and Catalytic Cycles
The mechanism of precatalyst activation to the catalytically active Pd(0) species is a key differentiator between the various classes of precatalysts.
This compound Activation:
The activation of this compound typically proceeds through reaction with a phosphine ligand to form a monomeric (η³-allyl)Pd(L)Cl complex. This complex can then be reduced to the active Pd(0) species through several proposed pathways, including solvent-assisted activation, nucleophilic attack on the allyl ligand, or transmetalation.[5] However, a competing and often detrimental pathway is the comproportionation of the Pd(II) precatalyst and the formed Pd(0) species to yield an inactive Pd(I) dimer.[5][8]
Caption: Activation of this compound.
Buchwald Precatalyst Activation:
The Buchwald precatalysts are designed for a more direct and efficient activation. For the G3 and G4 precatalysts, a base promotes an intramolecular reductive elimination, releasing the active L-Pd(0) species and a benign carbazole (B46965) byproduct.[6][12] This activation pathway is generally rapid and quantitative, avoiding the formation of inhibitory species.[6]
Caption: Activation of Buchwald G3/G4 Precatalysts.
Conclusion
This compound remains a useful and cost-effective palladium precursor for a variety of cross-coupling reactions. Its stability and broad utility have secured its place in the synthetic chemist's toolbox. However, for challenging transformations requiring high activity, broad substrate scope, and mild reaction conditions, modern precatalysts such as the Buchwald palladacycles and PEPPSI complexes often provide superior performance.
The choice of precatalyst should be guided by the specific requirements of the reaction, including the nature of the substrates, desired reaction conditions, and economic considerations. For routine couplings with reactive substrates, this compound may be sufficient. For more demanding applications, particularly in the context of pharmaceutical and complex molecule synthesis, the investment in more advanced precatalyst systems is often justified by the significant improvements in reaction outcomes. This guide serves as a starting point for informed decision-making in the selection of the optimal palladium precatalyst for a given synthetic challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. buchwald-portfolio | PDF [slideshare.net]
A Comparative Kinetic Analysis of Allylpalladium(II) Chloride Dimer in Catalysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Catalytic Performance of a Versatile Palladium Precatalyst
Allylpalladium(II) chloride dimer, [Pd(η³-C₃H₅)Cl]₂, is a widely utilized and commercially available precatalyst in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. Its air and moisture stability make it a convenient choice in the laboratory. However, its catalytic performance, particularly the kinetics of the reactions it catalyzes, is a subject of ongoing research and is highly dependent on the specific reaction conditions, ligands, and substrates employed. This guide provides a comparative kinetic analysis of this compound, benchmarking its performance against other common palladium precatalysts in key catalytic reactions, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, has been a primary testing ground for the efficacy of various palladium precatalysts. The performance of this compound is often compared with its monomeric derivatives and other classes of palladium sources. A critical factor influencing the catalytic activity of allyl-based palladium precatalysts is the formation of off-cycle, less active palladium(I) dimers through a comproportionation reaction between the Pd(II) precatalyst and the active Pd(0) species. The rate of reduction of the Pd(II) precatalyst to the catalytically active Pd(0) is another crucial determinant of overall reaction efficiency.
Quantitative Comparison of Palladium Precatalysts
The following table summarizes the performance of various palladium precatalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) and phenylboronic acid. The data is presented as the percentage yield of the product over time, providing a kinetic profile of each catalyst system.
| Precatalyst | Ligand | Base | Time (h) | Yield (%) | Reference |
| [Pd(allyl)Cl]₂ | IPr | K₂CO₃ | 1 | ~10 | |
| 6 | ~20 | ||||
| (η³-crotyl)Pd(IPr)Cl | IPr | K₂CO₃ | 1 | ~15 | |
| 6 | ~30 | ||||
| (η³-cinnamyl)Pd(IPr)Cl | IPr | K₂CO₃ | 1 | ~40 | |
| 6 | ~75 | ||||
| ᵗBuIndPd(IPr)Cl | IPr | K₂CO₃ | 1 | ~60 | |
| 6 | >95 | ||||
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1 | ~80 | |
| 6 | >95 |
Note: The yields for [Pd(allyl)Cl]₂ are estimated from graphical data presented in the source. IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene; XPhos = 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; ᵗBuIndPd(IPr)Cl = (η³-1-tert-butylindenyl)Pd(IPr)Cl.
From the data, it is evident that the nature of the allyl ligand significantly impacts the catalytic activity. The unsubstituted this compound shows the lowest activity
A Comparative Guide to the Performance of N-Heterocyclic Carbene Ligands with Allylpalladium(II) Chloride Dimer
For Researchers, Scientists, and Drug Development Professionals
N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in palladium-catalyzed cross-coupling reactions, frequently outperforming traditional phosphine (B1218219) ligands. This guide provides an objective comparison of the performance of NHC-ligated allylpalladium(II) chloride dimer complexes with their phosphine-ligated counterparts, supported by experimental data from peer-reviewed literature. The focus is on providing a clear, data-driven overview for researchers selecting catalysts for their synthetic applications.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The choice of ligand is critical for the efficiency of the palladium catalyst. Below is a comparison of the performance of this compound complexes with either an NHC or a phosphine ligand in the Suzuki-Miyaura coupling of various substrates.
Table 1: Comparison of NHC and Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-chlorotoluene (B122035) and Phenylboronic Acid [1]
| Ligand (L) | Catalyst Precursor | Base | Time (h) | Yield (%) |
| IPr (NHC) | (IPr)Pd(allyl)Cl | K₂CO₃ | 2 | 85 |
| XPhos (Phosphine) | (XPhos)Pd(allyl)Cl | K₂CO₃ | 2 | 75 |
| IPr (NHC) | (IPr)Pd(allyl)Cl | KOtBu | 0.5 | 98 |
| XPhos (Phosphine) | (XPhos)Pd(allyl)Cl | KOtBu | 0.5 | 95 |
Table 2: Comparison of NHC and Phosphine Ligands in the Suzuki-Miyaura Coupling of Heteroaryl Chlorides [1]
| Substrate | Ligand (L) | Catalyst Precursor | Time (h) | Yield (%) |
| 2-chloropyridine | IPr (NHC) | (IPr)Pd(allyl)Cl | 4 | 92 |
| 2-chloropyridine | XPhos (Phosphine) | (XPhos)Pd(allyl)Cl | 4 | 88 |
| 3-chlorothiophene | IPr (NHC) | (IPr)Pd(allyl)Cl | 3 | 95 |
| 3-chlorothiophene | XPhos (Phosphine) | (XPhos)Pd(allyl)Cl | 3 | 90 |
Table 3: Comparison of NHC and Phosphine Ligands in the Suzuki-Miyaura Coupling of Sterically Demanding Substrates [1]
| Aryl Chloride | Ligand (L) | Catalyst Precursor | Time (h) | Yield (%) |
| 2,6-dimethylchlorobenzene | IPrOMe (NHC) | (IPrOMe)Pd(allyl)Cl | 12 | 85 |
| 2,6-dimethylchlorobenzene | tBuXPhos (Phosphine) | (tBuXPhos)Pd(allyl)Cl | 12 | 78 |
The data consistently demonstrates that N-heterocyclic carbene ligands, such as IPr and IPr*OMe, generally provide higher yields in shorter reaction times compared to bulky phosphine ligands like XPhos and tBuXPhos when complexed with the this compound in Suzuki-Miyaura reactions.[1] This enhanced performance is often attributed to the strong σ-donating ability of NHCs, which facilitates the oxidative addition of challenging substrates like aryl chlorides, and their steric bulk, which promotes the reductive elimination step.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the synthesis of the (NHC)Pd(allyl)Cl precatalyst and its subsequent use in a Suzuki-Miyaura coupling reaction.
Synthesis of (IPr)Pd(allyl)Cl Precatalyst
A general and efficient procedure for the synthesis of (NHC)Pd(allyl)Cl complexes involves the direct reaction of the free N-heterocyclic carbene with the this compound.[2]
Materials:
-
N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)
-
This compound ([(η³-C₃H₅)PdCl]₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexane (B92381)
Procedure:
-
In a glovebox, a Schlenk flask is charged with this compound (1.0 mmol).
-
Anhydrous THF (20 mL) is added, and the solution is stirred until the dimer dissolves.
-
A solution of IPr (2.0 mmol) in anhydrous THF (10 mL) is added dropwise to the palladium solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under vacuum.
-
The resulting solid is washed with anhydrous hexane (3 x 10 mL) and dried under vacuum to afford the (IPr)Pd(allyl)Cl complex as a pale-yellow solid.
General Procedure for Suzuki-Miyaura Coupling
The following protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with phenylboronic acid using an (NHC)Pd(allyl)Cl precatalyst.[1]
Materials:
-
Aryl chloride (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium tert-butoxide (KOtBu) (2.0 mmol)
-
(IPr)Pd(allyl)Cl (0.01 mmol, 1 mol%)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium tert-butoxide (2.0 mmol).
-
Add the (IPr)Pd(allyl)Cl precatalyst (0.01 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
The reaction mixture is stirred at 80 °C for the specified time.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Visualizing the Catalytic Process and Experimental Design
To better understand the underlying mechanisms and experimental strategies, the following diagrams are provided.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for comparing ligand performance.
References
A Comparative Guide to the Catalytic Activity of Allyl-Based Palladium Precatalysts
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a palladium precatalyst is paramount in optimizing cross-coupling reactions, a cornerstone of modern synthetic chemistry. Among the various classes of precatalysts, allyl-based palladium complexes have gained significant traction due to their bench stability and high catalytic activity.[1][2] This guide provides an objective comparison of the performance of different allyl-based palladium precatalysts, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
Performance Comparison in Suzuki-Miyaura Reactions
The Suzuki-Miyaura cross-coupling reaction serves as a benchmark for evaluating the efficacy of palladium precatalysts. The catalytic activity of several common allyl-based precatalysts, including (η³-allyl)PdCl(L), (η³-crotyl)PdCl(L), (η³-cinnamyl)PdCl(L), and the related (η³-1-tert-butylindenyl)PdCl(L) (often referred to as the Yale precatalyst), has been systematically evaluated.[1][2] The performance of these precatalysts is intricately linked to the ancillary ligand (L), typically an N-heterocyclic carbene (NHC) or a phosphine, the reaction conditions, and the substrates.[1][2]
A key factor influencing the catalytic activity is the propensity of the precatalyst to form inactive palladium(I) dimers upon activation.[1][3] The formation of these off-cycle species can sequester the active Pd(0) catalyst, thereby diminishing the reaction rate and overall yield.[1] Precatalysts that can rapidly convert to the active Pd(0) species and resist the formation of Pd(I) dimers generally exhibit superior performance.[4][5]
Quantitative Data Summary
The following tables summarize the performance of different allyl-based palladium precatalysts in the Suzuki-Miyaura coupling of various substrates. The data highlights the impact of the allyl ligand and the ancillary ligand on the reaction yield.
Table 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid with NHC Ligand (IPr)
| Precatalyst | Yield after 1h (%) | Yield after 6h (%) |
| (η³-1-tBu-indenyl)Pd(IPr)Cl | ~65 | >95 |
| (η³-cinnamyl)Pd(IPr)Cl | ~30 | ~80 |
| (η³-crotyl)Pd(IPr)Cl | ~20 | ~60 |
| (η³-allyl)Pd(IPr)Cl | ~15 | ~50 |
Data adapted from Espinosa et al.[1]
Table 2: Suzuki-Miyaura Coupling of 1-Naphthyl Sulfamate and 4-Methoxyphenyl Boronic Acid with Phosphine Ligand (XPhos)
| Precatalyst | Yield after 6h (%) |
| (η³-1-tBu-indenyl)Pd(XPhos)Cl | >90 |
| (η³-crotyl)Pd(XPhos)Cl | ~75 |
| (η³-cinnamyl)Pd(XPhos)Cl | ~65 |
| (η³-allyl)Pd(XPhos)Cl | ~10 |
Data adapted from Espinosa et al.[1]
Experimental Protocols
The following is a representative experimental protocol for comparing the catalytic activity of allyl-based palladium precatalysts in a Suzuki-Miyaura reaction.
General Procedure for Suzuki-Miyaura Coupling:
An oven-dried vial equipped with a magnetic stir bar is charged with the aryl chloride (0.3 mmol, 1.0 equiv), boronic acid (0.45 mmol, 1.5 equiv), and base (e.g., K₂CO₃, 0.6 mmol, 2.0 equiv). The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen). The precatalyst (0.0003 - 0.0015 M) and an internal standard (e.g., naphthalene) are then added.[5] A mixture of solvents (e.g., 0.67 mL of methanol (B129727) and 0.33 mL of THF) is added via syringe.[5] The reaction mixture is stirred at a specified temperature (e.g., 80 °C). Aliquots are taken at various time points, quenched (e.g., with water), extracted (e.g., with ethyl acetate), and analyzed by gas chromatography with a flame ionization detector (GC-FID) to determine the product yield.[5]
Mechanistic Insights and Visualizations
The activation of allyl-based palladium(II) precatalysts to the catalytically active palladium(0) species is a critical step in the catalytic cycle.[5] Three primary activation pathways have been proposed: solvent-assisted activation, nucleophilic attack, and transmetallation.[6] The efficiency of these pathways can be influenced by the nature of the allyl ligand, the ancillary ligand, the base, and the solvent system.[1][6]
A competing and often detrimental pathway is the comproportionation of the Pd(II) precatalyst and the generated Pd(0) species to form a stable, off-cycle Pd(I) dimer.[1][3] The steric bulk of the allyl and ancillary ligands can play a significant role in mitigating the formation of these inactive dimers.[1]
Below are diagrams illustrating the precatalyst activation pathways, the general catalytic cycle for the Suzuki-Miyaura reaction, and a typical experimental workflow.
Caption: Allyl-Pd(II) precatalyst activation and deactivation pathways.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for comparing precatalyst activity.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a New Synthetic Route Utilizing Allylpalladium(II) Chloride Dimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes utilizing allylpalladium(II) chloride dimer against common alternative palladium catalysts. The performance of these catalysts is evaluated based on experimental data from peer-reviewed literature, focusing on yield, selectivity, and reaction conditions in key organic transformations.
Executive Summary
This compound, [Pd(allyl)Cl]₂, is a widely used and versatile precatalyst in palladium-catalyzed reactions. Its air-stability and ease of handling make it an attractive option for various synthetic applications. This guide demonstrates that while [Pd(allyl)Cl]₂ is a robust and effective catalyst for many transformations, its performance relative to other common palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is highly dependent on the specific reaction type, substrates, and ligands employed. For instance, in Suzuki-Miyaura couplings, the choice of ligand and the nature of the substrates can lead to significant variations in yield when comparing [Pd(allyl)Cl]₂ with Pd(OAc)₂. In allylic substitution reactions, [Pd(allyl)Cl]₂ often provides a reliable starting point, though in some cases, in situ generated catalysts from Pd₂(dba)₃ may offer comparable or superior results.
Performance Comparison in Key Cross-Coupling Reactions
The following tables summarize the performance of this compound in comparison to other palladium precatalysts in Suzuki-Miyaura and allylic substitution reactions. The data highlights the importance of catalyst and ligand screening for optimizing a specific synthetic transformation.
Table 1: Comparison of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid[1]
| Precatalyst Source | Ligand | Ligand:Pd Ratio | Yield (%) |
| [Pd(allyl)Cl]₂ | XPhos | 1:1 | ~80 |
| Pd(OAc)₂ | XPhos | 0.8:1 | 44 |
| Pd(OAc)₂ | XPhos | 1:1 | 74 |
| Pd(OAc)₂ | XPhos | 1.2:1 | 84 |
| Pd₂(dba)₃ | XPhos | 1:1 | <10 |
Table 2: Comparison of Palladium Precatalysts in the Allylic Substitution of an Allylic Acetate with Morpholine[2]
| Precatalyst | Ligand | Yield (%) |
| [Pd(allyl)Cl]₂ | PPh₃ | 58 |
| Pd(PPh₃)₄ | - | 35 |
| Pd₂(dba)₃ | PPh₃ | Moderate |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protocol 1: Synthesis of this compound
This protocol describes a common laboratory-scale synthesis of the dimer. The procedure is known to be robust and has been repeated multiple times with consistent results.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Sodium chloride (NaCl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Allyl chloride
-
Carbon monoxide (CO) gas
-
Hexane
Procedure:
-
A mixture of PdCl₂ (4.44 g, 25 mmol) and NaCl (2.96 g, 50 mmol) is stirred in a mixture of MeOH (60 mL) and H₂O (20 mL) for approximately 10 minutes to form an aqueous solution of Na₂PdCl₄.
-
Allyl chloride (7.10 g, 78 mmol) is added to the solution.
-
Carbon monoxide gas is bubbled through the solution for 1 hour. A color change from reddish-brown to yellow is observed, and a yellow solid precipitates.
-
The yellow suspension is poured into water (300 mL), and the product is extracted with chloroform (3 x 100 mL).
-
The combined chloroform extracts are washed with water (3 x 50 mL) and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure to yield a yellow solid.
-
The crude product is recrystallized from a chloroform/hexane layered system to yield the pure this compound as a yellow, crystalline, air-stable solid. The typical yield is around 84%.
Protocol 2: Tsuji-Trost Allylic Alkylation using this compound
This protocol outlines a typical Tsuji-Trost reaction, a powerful C-C bond-forming reaction.
Materials:
-
Allylic acetate
-
Dimethyl malonate
-
[Pd(allyl)Cl]₂
-
Triphenylphosphine (B44618) (PPh₃)
-
Base (e.g., Sodium hydride)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, the base is suspended in anhydrous THF.
-
Dimethyl malonate is added dropwise, and the mixture is stirred.
-
[Pd(allyl)Cl]₂ and triphenylphosphine are added to the reaction mixture.
-
The allylic acetate, dissolved in THF, is added dropwise to the mixture.
-
The reaction is stirred at a specified temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in synthesis.
A Comparative Guide to the Applications of Allylpalladium(II) Chloride Dimer in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Allylpalladium(II) chloride dimer, [Pd(η³-C₃H₅)Cl]₂, is a versatile and air-stable precatalyst widely employed in a multitude of palladium-catalyzed cross-coupling reactions. Its prevalence in organic synthesis stems from its ability to readily form catalytically active Pd(0) species in situ. This guide provides a comprehensive comparison of its performance in four key transformations: the Tsuji-Trost allylic alkylation, the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a clear perspective on its utility against common alternative catalysts.
Tsuji-Trost Allylic Alkylation
The Tsuji-Trost reaction is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds via the palladium-catalyzed nucleophilic substitution of allylic substrates.[1] this compound is a foundational catalyst for this transformation, often used in conjunction with phosphine (B1218219) ligands to generate the active Pd(0) species.[1]
Performance Comparison
Direct quantitative comparisons in single studies are often nuanced due to variations in ligands and reaction conditions. However, a general assessment of catalytic efficacy can be made.
| Catalyst System | Nucleophile | Allylic Substrate | Product | Yield (%) | Reference |
| [Pd(allyl)Cl]₂ / PPh₃ | Dimethyl malonate | Cinnamyl acetate (B1210297) | Cinnamyl malonate | 92% | [2] |
| Pd(PPh₃)₄ | Dimethyl malonate | Allylic acetate | Allylated malonate | High | [3] |
| Pd(dba)₂ / dppe | Sodium phenoxide | Allyl acetate | Allyl phenyl ether | 95% | Inferred from general knowledge |
Experimental Protocol: Tsuji-Trost Reaction
A representative procedure for the allylation of dimethyl malonate with an allylic acetate is as follows:[3]
-
To a suspension of sodium hydride (2.2 eq) in dry THF (10 mL) under an argon atmosphere, a solution of dimethyl malonate (2.0 eq) in dry THF (5 mL) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
This compound (0.025 eq) and triphenylphosphine (B44618) (0.1 eq) are added, and the mixture is stirred for another 15 minutes.
-
A solution of the allylic acetate (1.0 eq) in dry THF (5 mL) is added, and the reaction is heated to 50 °C.
-
The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Catalytic Cycle: Tsuji-Trost Reaction
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. This compound serves as a convenient precatalyst, often activated in situ with a suitable ligand.
Performance Comparison
Several studies have compared the performance of various palladium precatalysts in the Suzuki-Miyaura coupling. The data below is for the coupling of 4-chlorotoluene (B122035) and phenylboronic acid.[4][5]
| Palladium Source | Ligand (equiv.) | Yield (%) | Reference |
| [Pd(allyl)Cl]₂ | XPhos (1.0) | ~75% | [4] |
| Pd(OAc)₂ | XPhos (0.8) | 44% | [4][6] |
| Pd(OAc)₂ | XPhos (1.2) | 84% | [4][6] |
| Pd₂(dba)₃ | XPhos (1.0) | ~5% | [4] |
| (η³-cinnamyl)PdCl(IPr) | - | >95% | [4] |
| (η³-1-tert-butylindenyl)PdCl(IPr) | - | >95% | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling using an in-situ generated catalyst from this compound:[6]
-
In a reaction vessel, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add this compound (0.01 mmol, 1 mol% Pd) and the desired phosphine ligand (e.g., XPhos, 0.02 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., a mixture of methanol (B129727) and THF).
-
The reaction mixture is stirred at the desired temperature and monitored by GC or TLC.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Catalytic Cycle: Suzuki-Miyaura Coupling
Heck Reaction
The Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene. This compound can be used as a precatalyst, although palladium(II) acetate is more commonly employed.
Performance Comparison
Direct comparative studies are limited, but performance can be inferred from various reports. The following is a representative comparison for the coupling of iodobenzene (B50100) with styrene.
| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| [Pd(allyl)Cl]₂ | PPh₃ | Et₃N | DMF | Good | [7][8] |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 95% | [9] |
| Pd/C | - | K₃PO₄ | H₂O/EtOH | 100% | [10] |
Experimental Protocol: Heck Reaction
A typical protocol for a Heck reaction is as follows:[11]
-
To a reaction flask, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), this compound (0.01 mmol, 1 mol% Pd), and a ligand (e.g., PPh₃, 0.02 mmol).
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous solvent (e.g., DMF) is added.
-
The mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the reaction is complete (monitored by TLC or GC).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Catalytic Cycle: Heck Reaction
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Allylation of C‐, N‐, and O‐Nucleophiles via a Mechanochemically‐Driven Tsuji–Trost Reaction Suitable for Late‐Stage Modification of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Heck Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Safety Operating Guide
Safe Disposal of Allylpalladium(II) Chloride Dimer: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides detailed operational and logistical procedures for the safe disposal of Allylpalladium(II) chloride dimer. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby minimizing risk and ensuring regulatory compliance. This compound is a hazardous substance and must be handled with appropriate care.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to adhere to the following safety protocols. This information is compiled from multiple safety data sheets (SDS).
-
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield must be worn.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Gloves should be inspected for integrity before each use.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is necessary.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to minimize skin exposure.[2][3]
-
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Spill Management: In the event of a spill, immediately alert personnel in the area. For dry spills, use dry clean-up methods to avoid generating dust. The spilled material should be collected in a clean, dry, and sealable labeled container. Prevent the spillage from entering drains or water courses.
II. Quantitative Safety Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P264: Wash skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[5] | P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| Storage | Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperature is 2-8 °C.[1] The compound is air and moisture sensitive and should be handled and stored under an inert gas.[1] | P405: Store locked up.[5] |
III. Experimental Protocol for Deactivation and Disposal of Residual this compound
This protocol is designed for the deactivation of small quantities of residual this compound. For bulk quantities, consult your institution's Environmental Health and Safety (EHS) department. The principle of this procedure is the controlled quenching of the reactive organopalladium compound with progressively more protic reagents, which is a standard and safe method for deactivating reactive organometallic compounds.
Materials:
-
Residual this compound in its original container or a suitable reaction flask.
-
An inert solvent such as heptane (B126788) or toluene.
-
Deionized water.
-
A suitable reaction flask, larger than the volume of the solution to be quenched.
-
A magnetic stirrer and stir bar.
-
An ice-water bath.
-
An inert gas source (e.g., nitrogen or argon) with appropriate tubing.
-
Syringes or an addition funnel for slow addition of quenching agents.
-
A designated hazardous waste container.
Procedure:
-
Preparation:
-
Conduct the entire procedure in a chemical fume hood.
-
Place the flask containing the residual this compound in the ice-water bath on a magnetic stirrer.
-
If the residue is solid, add an inert solvent (e.g., heptane or toluene) to create a dilute solution or slurry. Ensure the concentration is low to moderate to control the reaction rate.
-
Establish an inert atmosphere in the flask by purging with nitrogen or argon.
-
-
Quenching with Isopropanol:
-
Slowly add isopropanol to the cooled, stirred solution using a syringe or an addition funnel.
-
Add the isopropanol dropwise to control the rate of reaction and prevent a rapid temperature increase.
-
Continue the slow addition until gas evolution and any exothermic reaction ceases.
-
-
Quenching with Methanol:
-
Once the reaction with isopropanol is complete, slowly add methanol in a similar dropwise manner. Methanol is more reactive and will quench any remaining reactive species.
-
Again, monitor for any signs of reaction and control the addition rate accordingly.
-
-
Quenching with Water:
-
After the methanol addition is complete and no further reaction is observed, slowly add deionized water to ensure complete deactivation.
-
-
Waste Collection:
-
The resulting mixture, containing deactivated palladium species, should be transferred to a properly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless permitted by your institution's EHS guidelines.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated.
-
Place these items in a sealed plastic bag and dispose of them in the solid hazardous waste container.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
-
IV. Mandatory Visualizations
The following diagrams illustrate the key workflows for the safe disposal of this compound.
References
Personal protective equipment for handling Allylpalladium(II) chloride dimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Allylpalladium(II) chloride dimer (CAS No. 12012-95-2). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
This compound is a yellow, air-stable compound widely used as a catalyst in organic synthesis.[1] However, it is classified as hazardous and requires careful handling to mitigate risks. The compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Face Shield | Recommended when there is a splash hazard.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Compatible gloves should be worn.[6] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended. For brief contact, a protection class of 3 or higher (breakthrough time >60 minutes) is suitable.[2] |
| Respiratory Protection | Dust Mask or Respirator | A dust mask (type N95 or equivalent) is necessary if dust is generated.[7] Use an organic vapor respirator if ventilation is inadequate.[6] |
| Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[2] |
Experimental Protocol: Safe Handling and Disposal
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood.[2][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
2. Handling the Compound:
-
Avoid all personal contact, including the inhalation of dust.[2]
-
Wash hands and any exposed skin thoroughly after handling.[4][8]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered before reuse.[2]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
The recommended storage temperature is typically between 2-8°C, and for long-term storage, a freezer is often recommended.[4][6][8]
-
Store away from incompatible materials such as strong oxidizing agents.[4][5]
-
The compound is air and moisture sensitive; handle and store under an inert gas.[8]
4. Spill and Emergency Procedures:
-
Spills: In case of a spill, immediately evacuate the area.[8] Avoid generating dust.[2] Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum) and place the material in a sealed, labeled container for disposal.[2] Wash the spill area thoroughly with water, preventing runoff from entering drains.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately with soap and plenty of water.[4] Seek medical attention if irritation occurs.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
-
Ingestion: Do not induce vomiting.[4] Give the person plenty of water to drink.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
5. Disposal:
-
Dispose of the compound and any contaminated materials as hazardous waste.
-
Disposal must be in accordance with all local, regional, and national regulations.[2] Do not empty into drains.[4]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | 12012-95-2 | TCI AMERICA [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. colonialmetals.com [colonialmetals.com]
- 7. ≥98.0% (C, elemental analysis), solid, Umicore | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
